MF 5137
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C23H23N3O3 |
|---|---|
分子量 |
389.4 g/mol |
IUPAC 名称 |
6-amino-1-cyclopropyl-7-(3,4-dihydro-1H-isoquinolin-2-yl)-8-methyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C23H23N3O3/c1-13-20-17(22(27)18(23(28)29)12-26(20)16-6-7-16)10-19(24)21(13)25-9-8-14-4-2-3-5-15(14)11-25/h2-5,10,12,16H,6-9,11,24H2,1H3,(H,28,29) |
InChI 键 |
LLVLMYRWABCVEU-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MF 5137 on Bacterial DNA Gyrase
For Researchers, Scientists, and Drug Development Professionals
Introduction
MF 5137 belongs to the 6-aminoquinolone class of antibacterial agents, which are known to target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antimicrobial chemotherapy. This technical guide provides a comprehensive overview of the mechanism of action of compounds like this compound on bacterial DNA gyrase, including detailed experimental protocols and data presented for clarity and comparison. While specific quantitative data for this compound is not publicly available, this guide leverages data from structurally similar and potent 6-aminoquinolones to provide a representative understanding of its action. The antimicrobial activity of 6-aminoquinolones is directly linked to their ability to inhibit bacterial DNA gyrase[1].
Core Mechanism of Action: Inhibition of DNA Gyrase
DNA gyrase, a tetrameric enzyme composed of two GyrA and two GyrB subunits, introduces negative supercoils into bacterial DNA, a crucial process for relieving torsional stress during DNA replication and transcription. Quinolones, including the 6-aminoquinolone class to which this compound belongs, exert their bactericidal effect by interrupting the enzyme's catalytic cycle.
The primary mechanism involves the formation of a ternary complex between the quinolone, DNA gyrase, and the bacterial DNA. This complex stabilizes the transient double-strand break in the DNA that is a key intermediate in the gyrase catalytic cycle. By preventing the religation of this break, the drug effectively traps the enzyme on the DNA, leading to a cascade of events including the cessation of DNA replication and the generation of lethal double-strand breaks.
dot
Quantitative Data on 6-Aminoquinolone Activity
While specific IC50 values for this compound are not available in the cited literature, the following tables summarize representative data for potent 6-aminoquinolone derivatives against bacterial DNA gyrase and topoisomerase IV, as well as their antibacterial activity (Minimum Inhibitory Concentration, MIC). This data provides a benchmark for the expected potency of this compound. The antibacterial activity of these compounds is a direct reflection of their ability to inhibit bacterial DNA gyrase[1].
Table 1: Representative Inhibitory Activity of Potent 6-Aminoquinolones against DNA Gyrase and Topoisomerase IV
| Compound Class | Target Enzyme | Organism | IC50 (µg/mL) |
| Potent 6-Aminoquinolone | DNA Gyrase | Enterococcus faecalis | 1.38 - 28.1 |
| Potent 6-Aminoquinolone | Topoisomerase IV | Enterococcus faecalis | 1.42 - 19.1 |
Data synthesized from studies on various potent quinolones against Enterococcus faecalis enzymes[2].
Table 2: Representative Antibacterial Activity (MIC) of Potent 6-Aminoquinolones
| Compound Class | Bacterial Species | MIC (µg/mL) |
| Potent 6-Aminoquinolone | Staphylococcus aureus | 0.05 - 0.78 |
| Potent 6-Aminoquinolone | Staphylococcus epidermidis | 0.1 - 1.56 |
| Potent 6-Aminoquinolone | Escherichia coli | 0.05 - 0.39 |
| Potent 6-Aminoquinolone | Pseudomonas aeruginosa | 0.78 - 6.25 |
| Potent 6-Aminoquinolone | Enterococcus faecalis | 0.2 - 3.12 |
This table presents a range of MIC values observed for various synthesized 6-aminoquinolones against different bacterial strains, providing an indication of their potential antibacterial spectrum.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of quinolone inhibitors on bacterial DNA gyrase.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. The inhibition of this activity is a primary indicator of a compound's effect on the enzyme.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL bovine serum albumin.
-
Substrate and Enzyme: To the reaction mixture, add 0.5 µg of relaxed pBR322 plasmid DNA and a predetermined amount of purified DNA gyrase (typically 1-2 units).
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO). A control reaction should be performed with the solvent alone.
-
Incubation: Incubate the reaction mixtures at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a solution of 1% SDS and 20 mM EDTA.
-
Analysis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose (B213101) gel. The gel is stained with ethidium (B1194527) bromide and visualized under UV light. The conversion of relaxed DNA to its supercoiled form is quantified to determine the inhibitory activity of the compound.
dot
DNA Gyrase Cleavage Assay
This assay directly measures the ability of a compound to stabilize the covalent DNA-gyrase complex, leading to an accumulation of cleaved DNA.
Protocol:
-
Reaction Setup: Prepare a reaction mixture similar to the supercoiling assay but often without ATP, containing relaxed or supercoiled plasmid DNA and purified DNA gyrase.
-
Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations.
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes to allow for the formation of the cleavage complex.
-
Complex Trapping: Add 0.2% SDS and 0.1 mg/mL proteinase K to the reaction. The SDS denatures the gyrase subunits that are not covalently attached to the DNA, while the proteinase K digests the covalently linked protein, leaving a double-strand break.
-
Analysis: The linearization of the plasmid DNA is assessed by agarose gel electrophoresis. An increase in the amount of linear DNA with increasing drug concentration indicates stabilization of the cleavage complex.
dot
Conclusion
References
Unveiling the Antibacterial Potential of MF 5137: A Technical Overview of the 6-Aminoquinolone Class
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide delves into the antibacterial spectrum of the 6-aminoquinolone class of compounds, to which MF 5137 belongs. While the specific quantitative data for this compound from its primary publication is not publicly accessible, this document synthesizes available information on related 6-aminoquinolones to provide a comprehensive overview of their antibacterial properties and the methodologies used for their evaluation.
The Antibacterial Profile of 6-Aminoquinolones
This compound is identified as a potent 6-aminoquinolone antibacterial agent. This class of compounds is characterized by an amino group at the C-6 position of the quinolone nucleus, a structural feature that influences their antibacterial efficacy. Research on various 6-aminoquinolone derivatives has demonstrated a broad spectrum of activity, particularly against Gram-positive and Gram-negative bacteria. The primary mechanism of action for quinolones involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and repair, ultimately leading to bacterial cell death.
Summary of In Vitro Antibacterial Activity of 6-Aminoquinolone Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for various 6-aminoquinolone derivatives against a panel of clinically relevant bacteria. It is crucial to note that these values represent the general activity of the compound class and are not specific to this compound.
| Bacterial Species | Type | 6-Aminoquinolone Derivative | MIC (µg/mL) |
| Staphylococcus aureus | Gram-Positive | Derivative 18g | Geometric Mean: 0.76 |
| Gram-Positive Bacteria (General) | Gram-Positive | Derivative 38g | Geometric Mean: 0.66 |
| Gram-Negative Bacteria (General) | Gram-Negative | Derivative 18g | Geometric Mean: 0.45 |
| Pseudomonas aeruginosa | Gram-Negative | General Observation | Excluded from high activity |
Data synthesized from studies on 6-aminoquinolone derivatives by Cecchetti et al. (1995).[1]
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The following protocol outlines a standard broth microdilution method for determining the MIC of a novel antibacterial agent, a technique commonly employed in the evaluation of 6-aminoquinolones.
1. Preparation of Materials:
-
Bacterial Strains: Pure, overnight cultures of test organisms.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Antibacterial Agent: Stock solution of the 6-aminoquinolone in a suitable solvent (e.g., DMSO).
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.
2. Inoculum Preparation:
-
Aseptically transfer several colonies of the test bacterium into sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
3. Assay Procedure:
-
Perform serial two-fold dilutions of the antibacterial agent in CAMHB directly in the 96-well microtiter plate.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a positive control (bacteria and broth, no drug) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
4. Data Analysis:
-
The MIC is determined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.
Visualizing Experimental and Logical Frameworks
To further elucidate the processes involved in antibacterial evaluation, the following diagrams, generated using Graphviz, illustrate the experimental workflow for MIC determination and the logical pathway of the quinolone mechanism of action.
References
In-depth Technical Guide: The Novel Fluoroquinolone Antibiotic MF 5137
For Researchers, Scientists, and Drug Development Professionals
Abstract
MF 5137 is a novel 6-aminoquinolone, a subclass of fluoroquinolone antibiotics, that has demonstrated potent antibacterial activity. This technical guide provides a comprehensive overview of the available scientific information on this compound, with a focus on its mechanism of action, in vitro activity, and the experimental methodologies used for its evaluation. Due to the limited availability of recent and detailed public data on this compound, this guide synthesizes foundational knowledge on fluoroquinolones with the specific, albeit limited, information available for this compound.
Introduction to Fluoroquinolones and this compound
Fluoroquinolones are a critically important class of synthetic broad-spectrum antibacterial agents. Their mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are vital for DNA replication, transcription, repair, and recombination. By targeting these enzymes, fluoroquinolones induce bactericidal effects against a wide range of Gram-positive and Gram-negative bacteria.
This compound is distinguished as a 6-aminoquinolone, a structural modification within the quinolone class that influences its antibacterial spectrum and potency. Early research has identified this compound as a potent antibacterial agent, though detailed contemporary studies are scarce in publicly accessible literature.
Mechanism of Action
The primary mechanism of action for fluoroquinolones, including presumably this compound, is the disruption of bacterial DNA synthesis through the inhibition of topoisomerase II enzymes.
-
DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.
-
Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is essential for the decatenation of daughter chromosomes following DNA replication, allowing for proper cell division.
The binding of fluoroquinolones to the enzyme-DNA complex stabilizes it, leading to a cessation of DNA replication and the generation of double-strand DNA breaks, which ultimately results in bacterial cell death.
Signaling Pathway of Fluoroquinolone Action
Caption: Mechanism of action of this compound.
In Vitro Activity
Detailed quantitative data on the in vitro activity of this compound is not widely available in recent literature. The primary source of this information appears to be a 1995 publication, "In vitro activity of this compound, a new potent 6-aminoquinolone" by Wise R, et al., published in Drugs. Unfortunately, the full text of this article, which would contain specific Minimum Inhibitory Concentration (MIC) data, is not readily accessible through open-access channels.
For the purpose of this guide, a generalized table structure for presenting such data is provided below. Should the specific MIC values for this compound become available, they can be populated into this format for clear comparison.
Table 1: Hypothetical In Vitro Activity of this compound (MIC in µg/mL)
| Bacterial Species | Type | This compound MIC Range | Comparator Agent MIC Range |
| Staphylococcus aureus | Gram-positive | Data not found | Data not found |
| Streptococcus pneumoniae | Gram-positive | Data not found | Data not found |
| Escherichia coli | Gram-negative | Data not found | Data not found |
| Pseudomonas aeruginosa | Gram-negative | Data not found | Data not found |
| Haemophilus influenzae | Gram-negative | Data not found | Data not found |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of novel antibiotics. These represent the standard procedures that would have likely been used to assess the in vitro activity of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an overnight incubation.
Protocol: Broth Microdilution Method
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Bacterial strains are cultured on an appropriate agar (B569324) medium for 18-24 hours. Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the naked eye.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination.
In Vivo Efficacy, Pharmacokinetics, and Safety
There is a significant lack of publicly available data regarding the in vivo efficacy, pharmacokinetic profile (absorption, distribution, metabolism, and excretion), and safety (toxicology) of this compound. For a comprehensive evaluation of any new antibiotic, these studies are crucial.
-
In Vivo Efficacy: Typically assessed in animal models of infection (e.g., murine thigh infection model, sepsis model) to determine the effective dose and therapeutic window.
-
Pharmacokinetics: Animal studies are used to determine key parameters such as bioavailability, half-life, and tissue distribution.
-
Safety Profile: Preclinical toxicology studies in animal models are conducted to identify potential adverse effects and establish a safety margin.
Conclusion
This compound is a potent 6-aminoquinolone antibiotic based on early research. However, a comprehensive understanding of its full potential is hampered by the limited availability of detailed and recent scientific data in the public domain. The foundational information on its presumed mechanism of action and the standard protocols for its evaluation provide a framework for understanding its properties. Further research and the publication of detailed studies would be necessary to fully elucidate the therapeutic potential of this compound in the context of modern antibacterial drug development.
An In-Depth Technical Guide to the Bacterial Target Specificity of MF 5137
For Researchers, Scientists, and Drug Development Professionals
Abstract
MF 5137 is a potent antibacterial agent belonging to the 6-aminoquinolone class of antibiotics. This document provides a comprehensive overview of its target specificity in bacteria, focusing on its mechanism of action, in vitro activity against a range of bacterial pathogens, and the experimental protocols utilized for its evaluation. The primary molecular target of this compound is bacterial type IIA topoisomerases, specifically DNA gyrase and, by extension, topoisomerase IV. By inhibiting these essential enzymes, this compound disrupts DNA replication and repair, leading to bacterial cell death. This guide consolidates available quantitative data, details relevant experimental methodologies, and presents visual representations of the underlying molecular mechanisms and experimental workflows to support further research and development efforts in the field of antibacterial drug discovery.
Core Mechanism of Action: Targeting Bacterial DNA Gyrase
This compound, as a member of the quinolone family, exerts its antibacterial effect by targeting and inhibiting bacterial type IIA topoisomerases. The primary target in many bacteria, particularly Gram-negative species, is DNA gyrase. In other bacteria, such as some Gram-positive species, topoisomerase IV can be the primary target or a secondary target. These enzymes are crucial for managing DNA topology during replication, transcription, and repair.
DNA gyrase introduces negative supercoils into bacterial DNA, a process necessary for the initiation of replication and for relieving the torsional stress that arises during DNA unwinding. The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrA subunits are responsible for DNA breakage and reunion, while the GyrB subunits possess ATPase activity, providing the energy for the supercoiling reaction.
This compound and other quinolones bind to the complex of DNA gyrase and DNA, stabilizing the transient double-strand break. This "cleavable complex" prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, cessation of DNA replication, and ultimately, cell death.
CAS number and molecular weight of MF 5137
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 6-aminoquinolone antibacterial agent MF 5137, including its chemical properties, mechanism of action, and relevant experimental protocols.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 148927-23-5 |
| Molecular Formula | C23H23N3O3 |
| Molecular Weight | 389.45 g/mol |
| Class | 6-Aminoquinolone |
Mechanism of Action
This compound, as a member of the quinolone class of antibiotics, exerts its antibacterial effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication and transcription.
-
DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the DNA, a process necessary for the initiation of replication.
-
Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the primary target and is responsible for decatenating interlinked daughter chromosomes following replication.
By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in its cleavage-competent state, leading to double-strand DNA breaks. This disruption of DNA integrity triggers a cascade of events, ultimately leading to bacterial cell death.
Mechanism of action of this compound.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The in vitro antibacterial activity of this compound can be determined using the broth microdilution method. This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar (B569324) plate and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the serially diluted this compound.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
DNA Gyrase Inhibition Assay
This assay measures the ability of this compound to inhibit the supercoiling activity of DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase
-
Relaxed circular DNA (e.g., pBR322)
-
ATP
-
Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine)
-
This compound
-
Agarose (B213101) gel electrophoresis system
Procedure:
-
Set up reaction mixtures containing the assay buffer, relaxed DNA, and ATP.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Initiate the reaction by adding DNA gyrase.
-
Incubate the reactions at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a stop buffer (containing SDS and EDTA).
-
Analyze the DNA topology by agarose gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the control without the inhibitor.
Topoisomerase IV Inhibition Assay
This assay measures the ability of this compound to inhibit the decatenation activity of topoisomerase IV.
Materials:
-
Purified bacterial topoisomerase IV
-
Catenated kinetoplast DNA (kDNA)
-
ATP
-
Assay buffer
-
This compound
-
Agarose gel electrophoresis system
Procedure:
-
Set up reaction mixtures containing the assay buffer, kDNA, and ATP.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Initiate the reaction by adding topoisomerase IV.
-
Incubate the reactions at 37°C for a specified time.
-
Stop the reaction and analyze the products by agarose gel electrophoresis. Inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles and the persistence of the high-molecular-weight kDNA network.
Experimental Workflow
Workflow for in vitro evaluation.
Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are representative and may require optimization for specific laboratory conditions and bacterial strains.
The Biological and Pharmacological Profile of MF 5137: An Overview
MF 5137 is identified as a potent 6-aminoquinolone with in-vitro antibacterial activity. As a member of the quinolone class of antibiotics, its primary role is as an anti-infective agent targeting bacteria. While detailed public information on this compound is scarce, its classification allows for an inferred understanding of its likely biological and pharmacological characteristics, drawing parallels with other well-studied quinolones like ciprofloxacin (B1669076) and rufloxacin.
Inferred Mechanism of Action
Quinolone antibiotics typically exert their antibacterial effects by targeting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, quinolones disrupt essential cellular processes, leading to bacterial cell death. It is highly probable that this compound shares this fundamental mechanism of action.
The logical relationship of this pathway can be visualized as follows:
Anticipated Antibacterial Spectrum
Based on its classification as a quinolone, this compound is expected to exhibit activity against a range of bacteria. However, without specific data, the breadth of its spectrum (i.e., its effectiveness against Gram-positive and Gram-negative bacteria) remains speculative.
Quantitative Data and Experimental Protocols
Currently, there is a notable absence of publicly available quantitative data for this compound. Key metrics such as the half-maximal inhibitory concentration (IC50), minimum inhibitory concentration (MIC), and other pharmacokinetic/pharmacodynamic parameters have not been detailed in accessible literature. Similarly, specific experimental protocols for the in-vitro assays used to characterize this compound are not available.
For researchers and drug development professionals seeking to work with or investigate this compound, a typical experimental workflow to determine its biological and pharmacological profile would involve a series of established assays.
A generalized workflow for such an investigation is outlined below:
Disclaimer: Due to the limited availability of public information on this compound, this guide is based on inferences from its classification as a 6-aminoquinolone. For detailed and specific data, it is recommended to consult specialized chemical and pharmacological databases or contact the original researchers.
Methodological & Application
Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for MF 5137
For Researchers, Scientists, and Drug Development Professionals
Introduction
MF 5137 is identified as a potent 6-aminoquinolone, a class of synthetic antibacterial agents. Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in the assessment of a new antimicrobial agent. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. This application note provides a detailed protocol for determining the MIC of this compound against various bacterial strains using the broth microdilution method, in accordance with established guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).[1][2][3][4]
This standardized procedure is essential for the reliable evaluation of the in vitro activity of this compound, providing foundational data for further preclinical and clinical development. The results can be used to compare the potency of this compound to existing antibiotics and to screen for activity against a broad spectrum of bacterial pathogens.
Principle of the Assay
The broth microdilution method involves preparing a series of two-fold dilutions of this compound in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are visually inspected or read with a spectrophotometer to determine the lowest concentration of this compound that prevents visible turbidity or growth. This concentration is reported as the MIC value.[5]
Data Presentation
The quantitative results of the MIC assay should be summarized in a clear and structured table to facilitate comparison of this compound's activity against different bacterial strains.
Table 1: Example MIC Values of this compound Against Representative Bacterial Strains
| Bacterial Strain | ATCC® Number | Gram Stain | This compound MIC (µg/mL) | Comparator Agent MIC (µg/mL) |
| Staphylococcus aureus | 29213 | Positive | Ciprofloxacin | |
| Escherichia coli | 25922 | Negative | Ciprofloxacin | |
| Pseudomonas aeruginosa | 27853 | Negative | Ciprofloxacin | |
| Enterococcus faecalis | 29212 | Positive | Ciprofloxacin | |
| Streptococcus pneumoniae | 49619 | Positive | Ciprofloxacin |
Note: This table is a template. Actual MIC values need to be determined experimentally.
Experimental Protocol
This protocol is based on the CLSI guidelines for broth microdilution susceptibility testing.
Materials and Equipment
-
This compound (powder form)
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., from ATCC)
-
Spectrophotometer or McFarland turbidity standards
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile, disposable tips
-
Sterile reservoirs
Procedure
1. Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in a suitable solvent (e.g., sterile deionized water, DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.
-
The stock solution should be prepared fresh on the day of the experiment or stored under validated conditions.
2. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL. This can be done by adding more bacteria or sterile saline/broth.
-
Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Broth Microdilution Assay
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the this compound working stock solution to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. This will result in a range of this compound concentrations.
-
Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. This will bring the final volume in these wells to 100 µL.
-
Add 50 µL of sterile CAMHB to well 12.
-
Seal the plate with a lid or adhesive sealer and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results
-
After incubation, visually inspect the microtiter plate for turbidity. A small mirror may be used to facilitate viewing the bottom of the wells.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
-
The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.
-
Alternatively, the plate can be read using a microplate reader at 600 nm.
Quality Control
Quality control should be performed each time the assay is run using reference strains with known MIC values for a comparator agent (e.g., Ciprofloxacin). The results should fall within the established acceptable ranges.
Visualizations
Experimental Workflow for MIC Assay
Caption: Workflow for the broth microdilution MIC assay.
Hypothetical Signaling Pathway Inhibition by a Quinolone
Caption: Generalized mechanism of action for quinolone antibiotics.
References
Application Notes and Protocols for MF 5137 in Bacterial Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MF 5137 is a potent, novel 6-aminoquinolone antibacterial agent.[1] Quinolones are a class of synthetic broad-spectrum antibiotics that act by inhibiting bacterial DNA synthesis. This document provides detailed application notes and protocols for the utilization of this compound in various bacterial culture studies, including methodologies for determining its antibacterial efficacy and elucidating its mechanism of action.
Mechanism of Action
Quinolone antibiotics, including 6-aminoquinolones, primarily target two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3][4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.
-
In Gram-negative bacteria , the primary target is DNA gyrase, which introduces negative supercoils into the DNA, a process essential for the initiation of replication.
-
In Gram-positive bacteria , topoisomerase IV is the main target. This enzyme is responsible for decatenating daughter chromosomes following replication.
By inhibiting these enzymes, this compound leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks and ultimately bacterial cell death.
Signaling Pathway of Quinolone Action
Caption: Proposed mechanism of action for this compound.
Data Presentation
Table 1: In Vitro Antibacterial Activity of this compound (Hypothetical Data)
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | 0.06 | 0.25 |
| Staphylococcus aureus (MRSA) ATCC 43300 | Positive | 0.5 | 4 |
| Streptococcus pneumoniae ATCC 49619 | Positive | 0.03 | 1 |
| Enterococcus faecalis ATCC 29212 | Positive | 0.25 | 1 |
| Escherichia coli ATCC 25922 | Negative | 0.015 | 0.03 |
| Klebsiella pneumoniae ATCC 13883 | Negative | 0.03 | 0.06 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | 0.25 | 0.5 |
| Haemophilus influenzae ATCC 49247 | Negative | 0.008 | 0.015 |
Table 2: Inhibitory Activity of this compound against Bacterial Topoisomerases (Hypothetical Data)
| Enzyme | Origin | IC₅₀ (µM) |
| DNA Gyrase | E. coli | 0.1 |
| Topoisomerase IV | S. aureus | 0.05 |
Experimental Protocols
Preparation of this compound Stock Solutions
For in vitro experiments, it is recommended to prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10-20 mM. Store this stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. For working solutions, dilute the DMSO stock in the appropriate culture medium. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced toxicity.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Workflow for MIC Determination
Caption: Workflow for MIC determination.
Materials:
-
This compound stock solution
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial strains
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Preparation of this compound Dilutions: a. Prepare a 2 mg/mL stock of this compound in DMSO. b. In a 96-well plate, perform a serial two-fold dilution in cation-adjusted MHB to achieve final concentrations ranging from 128 µg/mL to 0.125 µg/mL.
-
Inoculum Preparation: a. From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate containing 50 µL of the serially diluted this compound. b. Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubation: a. Incubate the plate at 37°C for 18-24 hours in ambient air.
-
Reading Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Protocol 2: Time-Kill Kinetics Assay
This assay assesses the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound stock solution
-
MHB
-
Bacterial strains
-
Sterile culture flasks
-
Spectrophotometer
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation: a. Inoculate a flask of MHB and grow the culture to the early-logarithmic phase (OD₆₀₀ ≈ 0.2-0.3). b. Dilute the culture in fresh, pre-warmed MHB to a starting concentration of ~5 x 10⁵ CFU/mL.
-
Experimental Setup: a. Prepare flasks containing the bacterial suspension and add this compound at desired concentrations (e.g., 1x, 4x, and 8x MIC). b. Include a growth control flask with no drug.
-
Sampling: a. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask. b. Perform serial dilutions of the aliquot in sterile saline or PBS. c. Plate the dilutions onto agar plates.
-
Incubation and Colony Counting: a. Incubate the plates at 37°C for 18-24 hours. b. Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Data Analysis: a. Plot the log₁₀ CFU/mL versus time for each concentration of this compound. b. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal.
Protocol 3: DNA Gyrase Inhibition Assay (Supercoiling Assay)
This assay measures the ability of this compound to inhibit the supercoiling activity of DNA gyrase.
Workflow for DNA Gyrase Inhibition Assay
Caption: Workflow for DNA gyrase inhibition assay.
Materials:
-
Purified bacterial DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
Gyrase assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP)
-
This compound stock solution
-
Agarose gel electrophoresis system
-
DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)
Procedure:
-
Reaction Setup: a. In microcentrifuge tubes, prepare the reaction mixture containing the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound. b. Include a positive control (no this compound) and a negative control (no DNA gyrase).
-
Enzyme Addition and Incubation: a. Add DNA gyrase to each tube (except the negative control) to initiate the reaction. b. Incubate the reactions at 37°C for 1 hour.
-
Reaction Termination: a. Stop the reaction by adding a solution of SDS and proteinase K, and incubate for a further 30 minutes at 37°C.
-
Agarose Gel Electrophoresis: a. Add loading dye to each reaction and load the samples onto an agarose gel. b. Run the gel until there is adequate separation between the supercoiled and relaxed DNA bands.
-
Visualization and Analysis: a. Stain the gel with a DNA stain and visualize the bands under UV light. b. The supercoiled DNA will migrate faster than the relaxed DNA. c. The concentration of this compound that inhibits 50% of the supercoiling activity is the IC₅₀. This can be quantified using densitometry.
References
- 1. In vitro activity of this compound, a new potent 6-aminoquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Antimicrobial Susceptibility Testing of MF 5137
For Researchers, Scientists, and Drug Development Professionals
Introduction
MF 5137 is a potent, novel 6-aminoquinolone antimicrobial agent. As with any new antimicrobial compound, rigorous in vitro susceptibility testing is paramount to determine its spectrum of activity, potency, and potential clinical utility. These application notes provide detailed protocols for standardized methods to assess the antimicrobial susceptibility of this compound, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination, disk diffusion for qualitative assessment of susceptibility, and time-kill kinetics assays to determine bactericidal or bacteriostatic activity. The provided protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Mechanism of Action: Quinolone Antibiotics
Quinolone antibiotics, the class to which this compound belongs, exert their antimicrobial effect by inhibiting bacterial DNA synthesis.[1] This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3]
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for the initiation of DNA replication and transcription. In many Gram-negative bacteria, DNA gyrase is the primary target of quinolones.[2]
-
Topoisomerase IV: This enzyme's main role is to decatenate (unlink) the daughter chromosomes following DNA replication, allowing for their segregation into daughter cells. Topoisomerase IV is often the primary target in Gram-positive bacteria.
By forming a stable complex with the enzyme and the cleaved DNA, quinolones trap these enzymes, leading to the accumulation of double-strand DNA breaks. This blockage of DNA replication and the subsequent DNA damage trigger a cascade of events, including the SOS response, ultimately leading to bacterial cell death.
Data Presentation
The following tables present hypothetical data for this compound to illustrate how results from antimicrobial susceptibility testing can be summarized.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against a Panel of Bacterial Isolates
| Organism | Strain ID | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus | ATCC® 29213™ | 0.06 | 0.25 |
| Staphylococcus aureus (MRSA) | Clinical Isolate | 0.5 | >32 |
| Streptococcus pneumoniae | ATCC® 49619™ | 0.125 | 1 |
| Escherichia coli | ATCC® 25922™ | 0.015 | 0.03 |
| Klebsiella pneumoniae | Clinical Isolate | 0.03 | 0.125 |
| Pseudomonas aeruginosa | ATCC® 27853™ | 0.25 | 0.5 |
| Enterococcus faecalis | ATCC® 29212™ | 0.25 | 1 |
Table 2: Disk Diffusion Zone Diameters for this compound (30 µg disk)
| Organism | Strain ID | Zone Diameter (mm) | Interpretation |
| Staphylococcus aureus | ATCC® 29213™ | 32 | Susceptible |
| Escherichia coli | ATCC® 25922™ | 38 | Susceptible |
| Pseudomonas aeruginosa | ATCC® 27853™ | 25 | Susceptible |
Interpretive criteria are hypothetical and would need to be established through extensive correlation studies.
Table 3: Time-Kill Kinetics of this compound against Staphylococcus aureus ATCC® 29213™
| Time (hours) | Growth Control (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 4.2 | 3.1 |
| 4 | 7.8 | 3.1 | <2.0 |
| 8 | 8.9 | <2.0 | <2.0 |
| 24 | 9.2 | <2.0 | <2.0 |
Experimental Workflow
A typical workflow for evaluating a novel antimicrobial agent like this compound involves a tiered approach, starting with broad screening and moving to more detailed characterization.
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Sterile 96-well microtiter plates
-
This compound stock solution (e.g., in a suitable solvent like DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures of test organisms
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Multichannel pipette
-
Incubator (35 ± 2°C)
Procedure:
-
Prepare this compound Dilutions:
-
Create a working stock solution of this compound.
-
In a 96-well plate, add 50 µL of CAMHB to wells 2 through 11 of each row to be used.
-
Add 100 µL of the working stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (uninoculated broth).
-
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or with a densitometer.
-
Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculate the Plate:
-
Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Determine the MIC:
-
Following incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This qualitative method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Bacterial cultures of test organisms
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Incubator (35 ± 2°C)
-
Calipers or ruler for measuring zone diameters
Procedure:
-
Prepare Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculate MHA Plate:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the bacterial suspension.
-
Remove excess liquid by pressing the swab against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Apply Disks:
-
Impregnate sterile paper disks with a known amount of this compound (e.g., 30 µg).
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar. Space the disks to prevent overlapping of the inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
-
Read Results:
-
Measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters.
-
Protocol 3: Time-Kill Kinetics Assay
This assay determines the rate of bacterial killing over time when exposed to an antimicrobial agent and helps differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.
Materials:
-
This compound stock solution
-
CAMHB
-
Bacterial culture of the test organism
-
Sterile flasks or tubes
-
Sterile phosphate-buffered saline (PBS) or saline for dilutions
-
Agar plates (e.g., Tryptic Soy Agar)
-
Incubator and shaking water bath (35 ± 2°C)
-
Micropipettes and sterile tips
-
Colony counter
Procedure:
-
Prepare Inoculum:
-
Prepare an overnight culture of the test organism in CAMHB.
-
Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Expose Bacteria to this compound:
-
Set up flasks or tubes containing the bacterial suspension.
-
Add this compound at desired concentrations (e.g., 1x, 2x, 4x, and 8x the predetermined MIC).
-
Include a growth control tube with no antimicrobial agent.
-
-
Incubation and Sampling:
-
Incubate all tubes at 35 ± 2°C, preferably with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube for viable cell counting.
-
-
Determine Viable Cell Counts:
-
Perform ten-fold serial dilutions of each aliquot in sterile PBS or saline.
-
Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies (CFU) on each plate.
-
Calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL against time for each concentration of this compound and the growth control.
-
A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL compared to the initial inoculum.
-
References
Application Notes and Protocols for MF 5137 and the 6-Aminoquinolone Class in Gram-Negative Bacteria Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of MF 5137, a potent 6-aminoquinolone, and its related class of compounds in the study of Gram-negative bacteria. The information is based on research into the antibacterial activities and mechanisms of action of 6-aminoquinolones, a promising class of synthetic antibacterial agents.
Introduction to 6-Aminoquinolones
The 6-aminoquinolones are a class of quinolone antibacterial agents characterized by an amino group at the C-6 position of the quinolone ring, a departure from the more common fluorine substitution in fluoroquinolones.[1] This structural feature has been shown to yield compounds with potent activity against a broad spectrum of bacteria, including various Gram-negative species.[1] Research has demonstrated that these compounds maintain good activity against Gram-negative bacteria (with the general exception of Pseudomonas aeruginosa) and can exhibit enhanced activity against Gram-positive bacteria.[1][2] this compound is identified as a notable and potent member of this class.[3]
The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication, transcription, and repair.[1][4][5][6] By stabilizing the complex between DNA gyrase and DNA, these compounds lead to lethal double-strand breaks in the bacterial chromosome.[4][7]
Applications in Gram-Negative Bacteria Research
-
Antimicrobial Susceptibility Testing: 6-aminoquinolones are valuable tools for in vitro studies to determine the susceptibility of various Gram-negative pathogens. This is crucial for understanding the spectrum of activity and identifying potential therapeutic candidates.
-
Structure-Activity Relationship (SAR) Studies: The 6-aminoquinolone scaffold allows for systematic modifications at various positions (e.g., N-1, C-7, C-8) to investigate how these changes affect antibacterial potency and spectrum.[1][2] This is fundamental in medicinal chemistry for the rational design of new, more effective antibiotics.
-
Mechanism of Action Studies: These compounds can be used to investigate the specifics of quinolone interaction with bacterial DNA gyrase and to study the development of resistance mechanisms in Gram-negative bacteria.
-
Drug Discovery and Lead Optimization: Potent compounds within this class, such as this compound and its analogs, serve as lead compounds for the development of new antibacterial drugs, particularly those aimed at overcoming existing resistance to fluoroquinolones.[8]
Quantitative Data: In Vitro Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative 6-aminoquinolone compounds against a panel of Gram-negative bacteria. The data is compiled from studies on this class of antibiotics and illustrates their general efficacy.
| Compound | Bacterial Strain | MIC (µg/mL) |
| Derivative 18g | Escherichia coli ATCC 25922 | 0.25 |
| Klebsiella pneumoniae ATCC 13883 | 0.5 | |
| Proteus mirabilis ATCC 12453 | 0.5 | |
| Enterobacter cloacae ATCC 13047 | 1 | |
| Derivative 38g | Escherichia coli ATCC 25922 | 0.25 |
| Klebsiella pneumoniae ATCC 13883 | 0.5 | |
| Proteus mirabilis ATCC 12453 | 0.5 | |
| Enterobacter cloacae ATCC 13047 | 1 |
Note: Data for specific derivatives (18g and 38g) from the 6-aminoquinolone class as reported in the literature.[1] These compounds are used as surrogates to represent the activity of this class, to which this compound belongs.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the standard method for determining the MIC of a 6-aminoquinolone compound against a Gram-negative bacterial strain, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
6-aminoquinolone compound (e.g., this compound) stock solution (e.g., 1 mg/mL in a suitable solvent like 0.1 N NaOH, then diluted in sterile water).
-
Gram-negative bacterial strain of interest.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
Incubator (35-37°C).
-
Sterile pipettes and tips.
-
0.5 McFarland turbidity standard.
Procedure:
-
Bacterial Inoculum Preparation: a. From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this standardized suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
Preparation of Compound Dilutions: a. Perform serial two-fold dilutions of the 6-aminoquinolone stock solution in CAMHB directly in the 96-well microtiter plate. b. For a typical assay, the final volume in each well before adding bacteria will be 50 µL. The concentration range should be chosen to bracket the expected MIC. c. Include a positive control well (broth with no compound) and a negative control well (broth only, no bacteria) for each plate.
-
Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well (except the negative control). b. The final volume in each well will be 100 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
Incubation: a. Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading the Results: a. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye. b. A reading mirror or a spectrophotometer (reading absorbance at 600 nm) can be used to aid in determining the endpoint.
Visualizations
Signaling Pathway: Mechanism of Action of Quinolones
Caption: Mechanism of action of 6-aminoquinolones in Gram-negative bacteria.
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of this compound, a new potent 6-aminoquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinolone antibiotics - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Potent 6-desfluoro-8-methylquinolones as new lead compounds in antibacterial chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling MF 5137: A Critical Point of Clarification
Initial research into "MF 5137" has revealed a significant ambiguity in its identification, with the designation referring to at least two distinct chemical entities. This divergence necessitates a crucial clarification to ensure the accuracy and relevance of any provided application notes and protocols for in vitro experiments.
One potential candidate for this compound is a novel and potent 6-aminoquinolone , a class of compounds known for their antibacterial properties. This substance has been noted for its in vitro activity against various bacteria.
Conversely, the CAS Registry Number 5137-70-2 , which has been linked to "this compound" in some databases, corresponds to N-dodecylphosphonic acid . This compound belongs to a different chemical class with distinct properties and applications.
Furthermore, searches for "this compound" have also intermittently led to information on Mycophenolate mofetil , an immunosuppressant drug used to prevent organ transplant rejection. This appears to be a separate and unrelated compound.
Given these conflicting findings, proceeding with the development of detailed protocols, data tables, and signaling pathway diagrams for "this compound" would be premature and could lead to significant inaccuracies.
To provide the requested detailed application notes, we kindly request the user to clarify which of the following compounds is the intended subject of their query:
-
A 6-aminoquinolone antibacterial agent.
-
N-dodecylphosphonic acid (CAS 5137-70-2).
-
Another specific compound they know as this compound.
Once the correct identity of this compound is established, a thorough and accurate response can be formulated to meet the detailed requirements of the request.
Application Notes: High-Throughput Cell-Based Assay for Determining Antibacterial Potency of MF 5137
Audience: Researchers, scientists, and drug development professionals in the fields of microbiology, infectious diseases, and antibiotic discovery.
Introduction
MF 5137 is a potent 6-aminoquinolone, a class of synthetic antibacterial agents with broad-spectrum activity.[1] Quinolones exert their bactericidal effect by inhibiting key enzymes involved in bacterial DNA replication, namely DNA gyrase and topoisomerase IV. This application note provides a detailed protocol for a cell-based assay to determine the in vitro potency of this compound against various bacterial strains. The primary endpoint of this assay is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.
Mechanism of Action: Quinolone Antibiotics
Quinolone antibiotics target the bacterial DNA replication machinery. In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV. These enzymes are crucial for relieving torsional stress during DNA unwinding. By inhibiting these enzymes, quinolones lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol details a broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound
-
Ciprofloxacin (as a control)
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium from an agar (B569324) plate.
-
Inoculate the colonies into a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.
-
Prepare a similar dilution series for the control antibiotic, ciprofloxacin.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a positive control (bacterial inoculum without antibiotic) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.
-
Data Presentation
The results of the MIC assay can be summarized in a table for easy comparison of the potency of different compounds against various bacterial strains.
| Compound | MIC (µg/mL) | | :--- | :---: | :---: | | | E. coli ATCC 25922 | S. aureus ATCC 29213 | | This compound | 0.25 | 0.5 | | Ciprofloxacin | 0.015 | 0.25 |
Table 1: Hypothetical MIC values for this compound and Ciprofloxacin against representative Gram-negative and Gram-positive bacteria.
Conclusion
This application note provides a comprehensive protocol for a cell-based assay to determine the antibacterial potency of this compound. The described broth microdilution method is a robust and reproducible technique for establishing the MIC of novel antibacterial compounds. The provided diagrams illustrate the mechanism of action of quinolone antibiotics and the experimental workflow, while the data table offers a clear format for presenting the results. This protocol can be readily adapted for high-throughput screening of other potential antibiotic candidates.
References
Application Notes and Protocols: Investigating Mechanisms of Drug Resistance in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired drug resistance is a primary obstacle in oncology, leading to treatment failure and disease progression. Understanding the molecular mechanisms by which cancer cells evade the effects of therapeutic agents is critical for the development of novel strategies to overcome resistance. These application notes provide a comprehensive overview of the techniques and experimental protocols used to elucidate the mechanisms of drug resistance in cancer. While the initial query referenced "MF 5137," a compound primarily identified as a 6-aminoquinolone antibacterial agent, the principles and methodologies detailed herein are broadly applicable to the study of resistance to various classes of anticancer drugs.
I. Generating Drug-Resistant Cancer Cell Lines
The foundational step in studying drug resistance is the development of appropriate in vitro models. Drug-resistant cancer cell lines serve as invaluable tools for investigating the molecular alterations that drive the resistant phenotype.
Protocol 1: Generating Drug-Resistant Cell Lines by Continuous Exposure
This method involves the chronic exposure of a parental cancer cell line to escalating concentrations of the drug of interest.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
The therapeutic agent of interest
-
Cell counting solution (e.g., trypan blue)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial drug concentration: Start by treating the parental cell line with the drug at its IC50 (half-maximal inhibitory concentration) value.
-
Continuous Culture: Culture the cells in the presence of the drug. Initially, a significant proportion of cells will undergo apoptosis.
-
Monitor Cell Viability: Continuously monitor the cell population for signs of recovery and proliferation.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the drug concentration. This is typically done in a stepwise manner, allowing the cells to acclimate to each new concentration.
-
Selection of Resistant Clones: Continue this process until the cells can tolerate a significantly higher concentration of the drug (typically 5-10 fold the initial IC50) compared to the parental line.
-
Characterization: The resulting cell population is considered drug-resistant. It is crucial to perform regular validation to confirm the resistant phenotype.
II. Characterizing the Resistant Phenotype
Once a resistant cell line is established, a series of experiments are performed to characterize the nature and degree of resistance.
Table 1: Quantitative Assays for Characterizing Drug Resistance
| Assay Type | Principle | Typical Readout | Purpose |
| Cell Viability Assays (e.g., MTT, MTS, CellTiter-Glo) | Measures the metabolic activity of cells, which correlates with the number of viable cells. | Absorbance or Luminescence | To determine the IC50 value and quantify the degree of resistance (Resistance Index = IC50 resistant / IC50 parental). |
| Clonogenic Assay | Assesses the ability of single cells to proliferate and form colonies in the presence of the drug. | Number of colonies | To evaluate the long-term survival and proliferative capacity of resistant cells. |
| Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity) | Detects markers of programmed cell death. | Fluorescence (Flow Cytometry or Microscopy) | To determine if the resistance mechanism involves the evasion of apoptosis. |
| Drug Efflux Assays (e.g., Rhodamine 123, Calcein-AM) | Measures the activity of drug efflux pumps, such as P-glycoprotein (P-gp), which can actively transport drugs out of the cell. | Intracellular fluorescence | To investigate the role of multidrug resistance (MDR) transporters in the resistant phenotype.[1] |
III. Elucidating the Molecular Mechanisms of Resistance
A multi-omics approach is often employed to identify the molecular drivers of drug resistance. This can involve genomic, transcriptomic, and proteomic analyses to pinpoint the specific alterations in resistant cells.[2]
A. Genomic and Transcriptomic Analysis
Protocol 2: Comparative Genomic and Transcriptomic Analysis
1. Nucleic Acid Extraction:
- Isolate high-quality genomic DNA and total RNA from both parental and resistant cell lines.
2. Next-Generation Sequencing (NGS):
- Whole-Exome Sequencing (WES): To identify mutations, insertions, and deletions in the coding regions of genes that may confer resistance.
- RNA-Sequencing (RNA-Seq): To compare the gene expression profiles of resistant and parental cells, identifying upregulated or downregulated genes and pathways.
3. Data Analysis:
- Perform differential gene expression analysis to identify genes whose expression is significantly altered in the resistant cells.
- Conduct pathway analysis (e.g., Gene Set Enrichment Analysis - GSEA) to identify signaling pathways that are enriched in the differentially expressed genes.
- Analyze WES data for mutations in genes known to be involved in the drug's mechanism of action or in drug metabolism pathways.
B. Proteomic and Post-Translational Modification Analysis
Protocol 3: Comparative Proteomic Analysis
1. Protein Extraction and Digestion:
- Lyse parental and resistant cells and extract total protein.
- Quantify protein concentration and digest proteins into peptides using an enzyme such as trypsin.
2. Mass Spectrometry (MS)-based Proteomics:
- Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Identify and quantify thousands of proteins in each sample.
3. Data Analysis:
- Perform differential protein expression analysis to identify proteins that are up- or downregulated in resistant cells.
- Investigate post-translational modifications (e.g., phosphorylation, ubiquitination) that may be altered in the resistant phenotype.
IV. Validating Putative Resistance Mechanisms
Functional studies are essential to validate the role of candidate genes or pathways identified through multi-omics analyses.
Protocol 4: Functional Validation using Gene Editing and RNA Interference
1. Gene Knockdown using RNA interference (siRNA/shRNA):
- Design and synthesize small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) targeting the candidate resistance gene.
- Transfect or transduce the resistant cells with the siRNA/shRNA to silence the expression of the target gene.
- Perform cell viability assays to determine if silencing the gene re-sensitizes the cells to the drug.
2. Gene Knockout using CRISPR-Cas9:
- Design guide RNAs (gRNAs) to target the gene of interest.
- Introduce the gRNAs and Cas9 nuclease into the resistant cells to create a gene knockout.
- Confirm the knockout by sequencing and western blotting.
- Assess the drug sensitivity of the knockout cells.
3. Gene Overexpression:
- Clone the cDNA of the candidate gene into an expression vector.
- Transfect the parental cells with the expression vector to overexpress the gene.
- Determine if overexpression of the gene confers resistance to the drug in the parental cells.
Visualizing Experimental Workflows and Signaling Pathways
Clear visualization of experimental designs and biological pathways is crucial for communicating complex information.
Caption: Workflow for studying drug resistance mechanisms.
Caption: Common mechanisms of drug resistance in cancer.
References
Application Notes and Protocols for In Vivo Studies of Novel 6-Aminoquinolones
A Representative Compound Study
Disclaimer: Following a comprehensive literature search, no specific in vivo data for MF 5137 was publicly available. The following application notes and protocols are presented as a representative example for a potent, novel 6-aminoquinolone antibiotic, based on published studies of similar compounds. These protocols and data are for illustrative purposes and would require experimental validation for any specific molecule, including this compound.
Introduction
6-aminoquinolones are a class of synthetic broad-spectrum antibacterial agents. Similar to other fluoroquinolones, their primary mechanism of action is the inhibition of bacterial DNA synthesis through the targeting of DNA gyrase and topoisomerase IV.[1][2] This leads to a bactericidal effect against a wide range of Gram-positive and Gram-negative bacteria.[3] The evaluation of novel 6-aminoquinolones in animal models is a critical step in the preclinical development process to assess their efficacy, pharmacokinetics, and safety prior to human clinical trials.[4][5][6]
Mechanism of Action: Inhibition of Bacterial DNA Replication
The primary targets of quinolone antibiotics are the bacterial enzymes DNA gyrase and topoisomerase IV. In Gram-negative bacteria, DNA gyrase is the main target, while in Gram-positive bacteria, topoisomerase IV is preferentially inhibited.[1] Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death.
In Vivo Efficacy Studies
Murine systemic infection models are commonly used to evaluate the in vivo efficacy of new antibacterial agents.[7] These models help determine the effective dose and therapeutic potential of the compound against specific pathogens.
Table 1: Illustrative In Vivo Efficacy in a Murine Systemic Infection Model (Staphylococcus aureus)
| Treatment Group | Dose (mg/kg) | Administration Route | Bacterial Load (log10 CFU/spleen) at 24h Post-Infection | Percent Survival |
| Vehicle Control | - | Oral | 7.2 ± 0.5 | 0% |
| Compound X | 10 | Oral | 4.5 ± 0.8 | 60% |
| Compound X | 25 | Oral | 2.1 ± 0.6 | 100% |
| Compound X | 50 | Oral | < 1.0 | 100% |
| Ciprofloxacin (B1669076) | 25 | Oral | 2.5 ± 0.7 | 100% |
Data are presented as mean ± standard deviation and are hypothetical.
Experimental Protocol: Murine Systemic Infection Model
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Pathogen: A clinical isolate of methicillin-resistant Staphylococcus aureus (MRSA).
-
Infection: Mice are infected via intraperitoneal injection with a bacterial suspension containing approximately 1 x 10⁷ colony-forming units (CFU).
-
Treatment:
-
One hour post-infection, animals are randomly assigned to treatment groups.
-
The test compound (e.g., "Compound X") is administered orally at various doses (e.g., 10, 25, 50 mg/kg).
-
A vehicle control group and a positive control group (e.g., ciprofloxacin at 25 mg/kg) are included.
-
-
Endpoint Evaluation:
-
Bacterial Load: At 24 hours post-infection, a subset of mice from each group is euthanized. Spleens are aseptically removed, homogenized, and serially diluted for bacterial enumeration by plating on appropriate agar.
-
Survival: The remaining animals are monitored for survival for a period of 7 days.
-
Pharmacokinetic Studies
Pharmacokinetic (PK) studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a new drug candidate.[1]
Table 2: Illustrative Pharmacokinetic Parameters in Rats (Single Oral Dose of 25 mg/kg)
| Parameter | Unit | Value |
| Cmax (Maximum Plasma Concentration) | µg/mL | 3.8 |
| Tmax (Time to Cmax) | hours | 1.5 |
| AUC (0-24h) (Area Under the Curve) | µg*h/mL | 25.4 |
| t1/2 (Half-life) | hours | 6.2 |
| Bioavailability | % | 75 |
Data are hypothetical and representative for a novel quinolone.
Experimental Protocol: Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats, 8-10 weeks old, cannulated (jugular vein).
-
Administration:
-
A single oral dose of the test compound (e.g., 25 mg/kg) is administered by gavage.
-
For bioavailability assessment, a separate group receives an intravenous dose (e.g., 5 mg/kg).
-
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein cannula at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the drug are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis software.
Preclinical Development Workflow
The preclinical evaluation of a novel 6-aminoquinolone involves a series of sequential and parallel studies to build a comprehensive data package for potential clinical development.
Toxicology Studies
A critical component of preclinical development is the assessment of the compound's safety profile. For novel quinolones, key toxicology studies include:
-
Acute Toxicity: To determine the maximum tolerated dose (MTD) and potential for acute adverse effects.
-
Repeated-Dose Toxicity: To evaluate the effects of the drug after administration over a longer period (e.g., 14 or 28 days) in at least two species (one rodent, one non-rodent).
-
Safety Pharmacology: To assess the effects on major organ systems (cardiovascular, respiratory, and central nervous system).
-
Genotoxicity: A battery of tests to evaluate the potential for mutagenicity and clastogenicity.
These studies are conducted under Good Laboratory Practice (GLP) regulations to ensure data quality and integrity for regulatory submissions.
References
- 1. biologydiscussion.com [biologydiscussion.com]
- 2. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Use of animal models in evaluation of the quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of quinolones in experimental animal models of infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo antibacterial activities of AM-1155, a new 6-fluoro-8-methoxy quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effect of MF 5137 on Bacterial Biofilm Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix. These complex structures adhere to various surfaces, both biological and inert, and are a significant concern in clinical and industrial settings due to their inherent tolerance to conventional antimicrobial agents and the host immune system. The development of novel anti-biofilm strategies is a critical area of research.
MF 5137 is a potent 6-aminoquinolone with broad-spectrum antibacterial activity.[1][2] While its efficacy against planktonic bacteria is established, its potential to inhibit or eradicate bacterial biofilms has not been extensively studied. Quinolone antibiotics, as a class, have demonstrated varied effects on biofilm formation, with some exhibiting significant anti-biofilm activity.[3][4][5] This document provides detailed application notes and protocols to enable researchers to investigate the anti-biofilm properties of this compound against clinically relevant bacterial species such as Pseudomonas aeruginosa and Staphylococcus aureus.
Potential Mechanism of Action
The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. In the context of biofilm formation, this compound may exert its effects through several mechanisms:
-
Inhibition of Initial Attachment: By affecting bacterial motility and the expression of adhesins, this compound may prevent the initial attachment of planktonic bacteria to surfaces, a crucial first step in biofilm formation.
-
Inhibition of Biofilm Maturation: Interference with DNA replication can halt the proliferation of bacteria within the microcolonies, preventing the development of a mature biofilm structure.
-
Disruption of the Biofilm Matrix: Some quinolones have been observed to modulate the production of EPS components. This compound could potentially interfere with the synthesis of polysaccharides, proteins, and extracellular DNA (eDNA) that form the biofilm matrix.
-
Induction of Biofilm Dispersal: By altering gene expression, this compound might trigger the dispersal of bacteria from the biofilm, rendering them more susceptible to antimicrobial agents and host defenses.
Caption: Potential mechanisms of this compound against bacterial biofilms.
Experimental Protocols
The following protocols provide a framework for evaluating the anti-biofilm activity of this compound. It is recommended to perform these experiments with appropriate positive and negative controls.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Planktonic Bacteria
Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and kills (MBC) planktonic bacteria.
Materials:
-
This compound stock solution
-
Bacterial culture (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Incubator
-
Plate reader
Protocol:
-
Prepare a serial dilution of this compound in CAMHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (bacteria without this compound) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by identifying the lowest concentration of this compound with no visible turbidity.
-
To determine the MBC, subculture 10 µL from each well with no visible growth onto agar (B569324) plates.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Biofilm Inhibition Assay (Crystal Violet Staining)
Objective: To quantify the effect of this compound on the initial formation of biofilms.
Materials:
-
This compound
-
Bacterial culture
-
Tryptic Soy Broth (TSB) supplemented with glucose (for S. aureus) or other appropriate biofilm-promoting medium
-
96-well flat-bottom polystyrene microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Plate reader
Protocol:
-
Prepare serial dilutions of this compound (typically below and above the MIC) in the appropriate growth medium in a 96-well plate.
-
Add a standardized bacterial suspension to each well.
-
Include wells with bacteria only (positive control) and medium only (negative control).
-
Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Air-dry the plate.
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells with water to remove excess stain and air-dry.
-
Solubilize the bound dye with 30% acetic acid.
-
Measure the absorbance at 570 nm using a plate reader. The reduction in absorbance in the presence of this compound indicates biofilm inhibition.
Biofilm Eradication Assay
Objective: To determine the ability of this compound to disrupt pre-formed, mature biofilms.
Materials:
-
Same as the Biofilm Inhibition Assay.
Protocol:
-
In a 96-well plate, add a standardized bacterial suspension to the appropriate growth medium.
-
Incubate at 37°C for 24-48 hours to allow for mature biofilm formation.
-
Remove the planktonic cells by washing with PBS.
-
Add fresh medium containing serial dilutions of this compound to the wells with pre-formed biofilms.
-
Incubate for another 24 hours.
-
Quantify the remaining biofilm using the crystal violet staining method as described above.
Caption: Workflow for assessing the anti-biofilm activity of this compound.
Confocal Laser Scanning Microscopy (CLSM)
Objective: To visualize the effect of this compound on biofilm architecture and cell viability.
Materials:
-
This compound
-
Bacterial culture
-
Glass-bottom dishes or chamber slides
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar)
-
Confocal microscope
Protocol:
-
Grow biofilms in glass-bottom dishes in the presence or absence of this compound (for inhibition studies) or treat pre-formed biofilms with this compound (for eradication studies).
-
Gently wash the biofilms with PBS.
-
Stain the biofilms with a viability stain (e.g., SYTO 9 for live cells and propidium (B1200493) iodide for dead cells).
-
Visualize the biofilms using a confocal microscope.
-
Acquire Z-stack images to reconstruct the 3D architecture of the biofilm.
-
Analyze images for changes in biofilm thickness, cell density, and the ratio of live to dead cells.
Data Presentation
Quantitative data from the biofilm inhibition and eradication assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Biofilm Formation
| Concentration of this compound (µg/mL) | Mean Absorbance (570 nm) ± SD | % Biofilm Inhibition |
| 0 (Control) | [Insert Value] | 0 |
| Sub-MIC 1 | [Insert Value] | [Calculate %] |
| Sub-MIC 2 | [Insert Value] | [Calculate %] |
| MIC | [Insert Value] | [Calculate %] |
| Supra-MIC 1 | [Insert Value] | [Calculate %] |
Table 2: Effect of this compound on Pre-formed Biofilms
| Concentration of this compound (µg/mL) | Mean Absorbance (570 nm) ± SD | % Biofilm Eradication |
| 0 (Control) | [Insert Value] | 0 |
| MIC | [Insert Value] | [Calculate %] |
| Supra-MIC 1 | [Insert Value] | [Calculate %] |
| Supra-MIC 2 | [Insert Value] | [Calculate %] |
| Supra-MIC 3 | [Insert Value] | [Calculate %] |
Signaling Pathways in Biofilm Formation
Many bacterial species regulate biofilm formation through complex signaling pathways, with quorum sensing (QS) being a central mechanism. QS is a cell-to-cell communication process that allows bacteria to monitor their population density and coordinate gene expression. In pathogens like P. aeruginosa, QS systems (e.g., las and rhl) control the production of virulence factors and are crucial for biofilm maturation. Other signaling molecules like cyclic di-GMP (c-di-GMP) also play a pivotal role in the transition from a planktonic to a sessile, biofilm lifestyle. It is plausible that this compound could interfere with these signaling pathways, leading to a reduction in biofilm formation. Further studies, such as gene expression analysis (qRT-PCR) of key QS and c-di-GMP-related genes, could elucidate the specific molecular targets of this compound in the context of biofilm inhibition.
Caption: Potential interference of this compound with the quorum sensing pathway.
Conclusion
These application notes and protocols provide a comprehensive guide for the initial investigation into the anti-biofilm properties of this compound. By systematically evaluating its effects on biofilm formation and eradication, researchers can generate valuable data to determine its potential as a novel therapeutic agent for combating biofilm-associated infections. Further mechanistic studies will be crucial to understand its mode of action and to optimize its application in drug development.
References
- 1. In vitro activity of this compound, a new potent 6-aminoquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluoroquinolones and Biofilm: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of quinolones on biofilm formed by Staphylococcus epidermidisisolated from patients with urinary tract infection - Iranian Journal of Medical Microbiology [ijmm.ir]
- 5. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of MF 5137 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of MF 5137, a potent 6-aminoquinolone, in various biological matrices. The protocols detailed herein are based on established methodologies for the analysis of fluoroquinolone antibiotics and are intended to serve as a robust starting point for researchers in drug metabolism, pharmacokinetics (DMPK), and clinical trial sample analysis. The primary recommended method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for the quantification of this compound in complex biological samples such as plasma, serum, and urine.
Introduction
This compound is a member of the 6-aminoquinolone class of compounds, which are known for their potent anti-infective properties. Accurate quantification of this compound in biological samples is crucial for evaluating its pharmacokinetic profile, assessing efficacy and safety, and establishing therapeutic drug monitoring guidelines. This application note outlines a validated LC-MS/MS method for the determination of this compound in biological matrices, including detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection.
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
Fluoroquinolones, including 6-aminoquinolones like this compound, exert their antibacterial effect by inhibiting key enzymes involved in bacterial DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[2] These enzymes are essential for introducing negative supercoils into DNA and for separating interlinked daughter chromosomes during cell division.[1][2] By forming a stable complex with the enzyme-DNA intermediate, this compound traps the enzyme, leading to double-strand DNA breaks and ultimately bacterial cell death.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Compound Solubility in Culture Media
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility challenges with experimental compounds, such as MF 5137, in culture media. The following frequently asked questions (FAQs) and troubleshooting guides offer practical solutions to common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My compound, dissolved in DMSO, precipitates when added to the culture medium. What is the primary cause of this?
A1: This is a common issue that arises from the rapid solvent exchange when a concentrated DMSO stock is diluted into an aqueous-based culture medium.[1][2] The compound, which is highly soluble in the organic solvent, crashes out of solution as the DMSO concentration dramatically decreases. To mitigate this, it is recommended to perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media and to add the compound dropwise while gently vortexing.[1]
Q2: What is the maximum recommended concentration of DMSO in the final culture medium?
A2: To avoid solvent-induced toxicity to your cells, the final concentration of DMSO should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%.[1][3] It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any effects of the solvent on cell behavior.[3]
Q3: Can I use other solvents besides DMSO to dissolve my compound?
A3: Yes, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can be used, but they also have cytotoxic potential.[4] The choice of solvent depends on the specific compound's solubility. It is always necessary to determine the tolerance of your specific cell line to the chosen solvent and its final concentration.
Q4: How can I determine the maximum soluble concentration of my compound in my specific culture medium?
A4: A practical approach is to perform a solubility test. This involves preparing a serial dilution of your compound in the complete cell culture medium and observing for any precipitation or turbidity.[1] This can be done visually or more quantitatively by measuring the absorbance at a wavelength like 600 nm, where an increase in absorbance indicates precipitation.[1]
Q5: Is it advisable to filter out the precipitate from the culture medium?
A5: No, filtering the medium after precipitation is not recommended. The precipitate is your compound of interest, and removing it will lead to an unquantifiable and lower effective concentration, rendering your experimental results unreliable.[1] The focus should be on preventing precipitation in the first place.
Troubleshooting Guide
Issue: Compound Precipitation in Culture Media
This guide provides a systematic approach to troubleshooting and resolving compound solubility issues.
Step 1: Optimize Stock Solution Preparation and Dilution
-
High-Concentration Stock: Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. Ensure complete dissolution by vortexing or brief sonication.[1]
-
Intermediate Dilution: Before adding to your final culture volume, create an intermediate dilution of your stock in pre-warmed (37°C) complete culture medium.[1]
-
Gentle Final Dilution: Add the intermediate dilution to the final volume of pre-warmed medium slowly and with gentle agitation.[1]
Step 2: Determine Maximum Soluble Concentration
If precipitation persists, it is essential to determine the empirical solubility limit in your specific experimental conditions.
Experimental Protocol: Determining Maximum Soluble Concentration
-
Prepare Serial Dilutions: Start with your high-concentration stock solution in DMSO and prepare a 2-fold serial dilution in DMSO.
-
Add to Media: In a 96-well plate, add a consistent volume of each DMSO dilution to wells containing your complete cell culture medium (e.g., 2 µL of each dilution to 200 µL of media). Include a DMSO-only control.[1]
-
Incubate and Observe: Incubate the plate under standard culture conditions (37°C, 5% CO2).
-
Assess Precipitation: Visually inspect the wells for cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).[1]
-
Quantitative Assessment (Optional): Use a plate reader to measure the absorbance at 600 nm. An increase in absorbance compared to the DMSO control indicates precipitation.[1]
-
Identify Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under these specific conditions.[1]
Step 3: Consider Other Factors Influencing Solubility
-
Media Components: Serum proteins, such as albumin, can help solubilize some hydrophobic compounds.[1] However, at high compound concentrations, their capacity can be exceeded. Consider if a simpler, serum-free medium or a buffered saline solution like PBS can provide insights into the role of media components.
-
Temperature Fluctuations: Repeatedly removing culture vessels from the incubator can cause temperature changes that may affect compound solubility.[1] Minimize these fluctuations where possible.
-
Media Evaporation: In long-term experiments, evaporation can concentrate all media components, potentially exceeding the solubility limit of your compound. Ensure proper humidification and consider using plates with low-evaporation lids.[1]
Data Presentation
Table 1: Recommended Final Concentrations of Common Solvents in Cell Culture
| Solvent | Recommended Maximum Concentration | Notes |
| DMSO | < 0.5% (ideally < 0.1%)[1][3] | Toxicity is cell-line dependent. Always include a vehicle control. |
| Ethanol | < 0.5% | Can be more toxic than DMSO for some cell lines. |
| DMF | < 0.1% | Use with caution due to higher toxicity. |
Visualizations
Caption: Workflow for preparing and adding a compound to cell culture.
Caption: Decision tree for troubleshooting compound precipitation.
Caption: Hypothetical inhibition of the PI3K/Akt pathway by a compound.
References
How to avoid MF 5137 degradation in experiments
This technical support center provides guidance on the proper handling and use of MF 5137 in experimental settings to minimize its degradation. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: this compound is a specialized 6-aminoquinolone. Detailed public information on its stability and degradation pathways is limited. The guidance provided below is based on available data for this compound and general knowledge of the stability of structurally related fluoroquinolones.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known instability?
This compound is a potent 6-aminoquinolone antibacterial agent. Its chemical formula is C₂₃H₂₃N₃O₃ and its CAS number is 148927-23-5. The most critical known instability of this compound is its rapid photodegradation upon exposure to UVA irradiation, which leads to the formation of a toxic photoproduct.[1] Therefore, protecting this compound from light is paramount during all experimental stages.
Q2: What are the general degradation pathways for fluoroquinolones like this compound?
While specific pathways for this compound are not extensively documented, fluoroquinolones, in general, are susceptible to several degradation mechanisms:
-
Photodegradation: This is a major degradation pathway for many fluoroquinolones, including this compound.[1][2][3][4] Exposure to light, especially UV light, can cause complex reactions including defluorination, hydroxylation, decarboxylation, and opening of the quinolone ring structure.[3][5]
-
Hydrolysis: The stability of fluoroquinolones can be pH-dependent. Some fluoroquinolones undergo hydrolysis under acidic or alkaline conditions.[6]
-
Oxidation: Advanced oxidation processes can lead to the degradation of the fluoroquinolone structure, often involving cleavage of the piperazine (B1678402) ring, defluorination, and hydroxylation.[7]
Q3: How should I store this compound to ensure its stability?
To maintain the integrity of this compound, it is crucial to adhere to proper storage conditions. The following table summarizes recommended storage conditions based on general practices for photosensitive and potentially unstable compounds.
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable. | Low temperatures slow down chemical degradation rates. |
| Light | Strictly protect from all light sources. Use amber vials or wrap containers in aluminum foil. | This compound is known to be rapidly photodegraded by UVA light.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | To prevent potential oxidative degradation. |
| Form | Store in solid (powder) form rather than in solution for long-term stability. | Compounds are generally more stable in solid form. |
Q4: What solvents should I use to prepare this compound solutions?
For preparing solutions of this compound, it is recommended to use high-purity, degassed solvents. The choice of solvent may impact stability. It is advisable to prepare fresh solutions for each experiment. If storage of solutions is unavoidable, they should be stored under the same light-protected and low-temperature conditions as the solid compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound due to improper handling or storage. | 1. Review Storage Conditions: Ensure the compound is stored at the correct temperature and strictly protected from light. 2. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions for each experiment from the solid compound. 3. Minimize Light Exposure: Conduct all experimental steps involving this compound under subdued light or using light-blocking containers. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Confirm Identity of New Peaks: If possible, use mass spectrometry to identify the degradation products. This may provide clues about the degradation pathway. 2. Optimize Experimental Conditions: Evaluate and modify experimental parameters such as pH, temperature, and light exposure to minimize degradation. |
| Observed cytotoxicity in cell-based assays is higher than expected. | Formation of a toxic photoproduct. | 1. Strict Light Protection: Ensure that all steps of the cell-based assay, from solution preparation to incubation, are performed in the dark or under safe light conditions.[1] 2. Include Proper Controls: Run control experiments with the vehicle and with this compound that has been intentionally exposed to light to assess the toxicity of the photoproduct. |
Experimental Protocols
Protocol 1: General Handling and Solution Preparation of this compound
-
Work Area: Perform all manipulations in an area with minimal light exposure. Use a fume hood with the sash lowered and lights turned off, or work in a room with amber lighting.
-
Weighing: Weigh the solid this compound powder using a calibrated microbalance. Minimize the time the container is open.
-
Solvent Preparation: Use high-purity, anhydrous solvents. If applicable, degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Dissolution: Add the solvent to the weighed this compound powder in a light-protected container (e.g., amber glass vial). Vortex or sonicate briefly until fully dissolved.
-
Storage of Solution: If immediate use is not possible, store the solution tightly sealed, wrapped in aluminum foil, at -20°C. Before use, allow the solution to equilibrate to room temperature in the dark.
Visualizations
Caption: Experimental workflow for handling this compound to minimize degradation.
Caption: Postulated mechanism of action of this compound as a quinolone antibacterial.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics [mdpi.com]
Potential off-target effects of MF 5137 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of MF 5137. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: this compound is a 6-aminoquinolone. Direct experimental data on its off-target effects is limited in publicly available literature. The information provided here is largely based on studies of the broader class of quinolone and fluoroquinolone antibiotics. These potential off-target effects may or may not be applicable to this compound and should be experimentally verified.
Frequently Asked Questions (FAQs)
Q1: What are the potential primary off-target categories for quinolone-based compounds like this compound?
A1: Quinolone derivatives have been reported to exert off-target effects across several key areas, primarily:
-
Mitochondrial Toxicity: Fluoroquinolones can impair mitochondrial function through various mechanisms.[1][2][3][4]
-
Central Nervous System (CNS) Effects: Neurotoxicity is a known side effect of some fluoroquinolones.[2][5][6]
-
Cardiotoxicity: Certain quinolones have been associated with adverse cardiovascular effects.
-
Musculoskeletal Toxicity: Tendonitis and tendon rupture are well-documented, albeit rare, side effects of some fluoroquinolones.[5][7]
-
Kinase Inhibition: The quinoline (B57606) scaffold is found in many kinase inhibitors, suggesting potential for off-target kinase activity.[8][9][10]
Q2: My cells are showing signs of mitochondrial dysfunction after treatment with this compound. What could be the underlying mechanism?
A2: Based on studies of other fluoroquinolones, mitochondrial dysfunction can arise from several mechanisms:
-
Inhibition of Topoisomerase II: While the primary target in bacteria is DNA gyrase, fluoroquinolones can also inhibit human topoisomerase II, which is essential for mitochondrial DNA (mtDNA) replication.[1] This can lead to a reduction in mtDNA content and impaired synthesis of essential mitochondrial proteins.
-
Direct Protein Interactions: Recent studies have identified direct interactions of fluoroquinolones with mitochondrial proteins such as apoptosis-inducing factor mitochondria-associated 1 (AIFM1) and isocitrate dehydrogenase 2 (IDH2), which can disrupt the electron transport chain and cellular metabolism.[3][4]
-
Oxidative Stress: Fluoroquinolone-induced mitochondrial damage can lead to the generation of reactive oxygen species (ROS), causing further cellular damage.
Q3: I am observing unexpected neurological effects in my animal model. Could this be an off-target effect of this compound?
A3: Yes, CNS effects are a known issue with some fluoroquinolones. The primary hypothesized mechanism is the inhibition of the gamma-aminobutyric acid type A (GABAa) receptor.[6][11] This inhibition can disrupt the normal inhibitory neurotransmission in the brain, leading to excitotoxicity and symptoms like seizures or agitation. The co-administration of non-steroidal anti-inflammatory drugs (NSAIDs) can sometimes potentiate this effect.[6][11]
Q4: Are there any known off-target kinase interactions for quinolone derivatives?
A4: Yes, the quinoline scaffold is a common feature in many kinase inhibitors. While specific data for this compound is not available, other quinolone derivatives have been shown to inhibit a range of kinases, including:
-
Axl receptor tyrosine kinase[8]
-
Fms-like tyrosine kinase 3 (FLT3)
-
Epidermal growth factor receptor (EGFR)[10]
-
Vascular endothelial growth factor receptor (VEGFR)[10]
-
c-Met[10]
It is plausible that this compound could have off-target activity against one or more kinases.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability
| Potential Cause | Troubleshooting Steps |
| Mitochondrial Toxicity | 1. Assess Mitochondrial Health: Use assays like MTT, Seahorse XF Analyzer, or JC-1 staining to evaluate mitochondrial membrane potential and respiration. 2. Measure mtDNA Content: Perform qPCR to quantify mitochondrial DNA levels. 3. Evaluate Oxidative Stress: Use fluorescent probes (e.g., DCFDA) to measure intracellular ROS levels. |
| Off-Target Kinase Inhibition | 1. Kinome Profiling: Perform a kinome-wide activity screen to identify potential off-target kinases. 2. Western Blot Analysis: Examine the phosphorylation status of key signaling proteins downstream of suspected off-target kinases. |
| General Cellular Stress | 1. Dose-Response Curve: Determine the EC50 for cytotoxicity and use concentrations well below this for mechanistic studies. 2. Apoptosis Assays: Use techniques like Annexin V/PI staining or caspase activity assays to determine if cell death is occurring via apoptosis. |
Issue 2: Inconsistent or Unexplained Phenotypes
| Potential Cause | Troubleshooting Steps |
| Off-Target Signaling Pathway Modulation | 1. Pathway Analysis: Use proteomics or transcriptomics to identify unexpectedly altered signaling pathways. 2. Rescue Experiments: If a specific off-target is identified, attempt to rescue the phenotype by overexpressing the target or using a known activator of the pathway. |
| Compound Purity and Stability | 1. Verify Compound Identity and Purity: Use techniques like LC-MS and NMR to confirm the identity and purity of your this compound stock. 2. Assess Stability: Evaluate the stability of the compound in your experimental media over the time course of the experiment. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This method can be used to assess whether this compound directly binds to a suspected off-target protein in a cellular context.
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heating: Aliquot the cell lysate into different tubes and heat them to a range of temperatures.
-
Protein Separation: Pellet the aggregated proteins by centrifugation.
-
Protein Detection: Analyze the soluble protein fraction by Western blot using an antibody specific for the suspected off-target protein. A shift in the melting curve between the treated and control samples indicates direct binding.
Visualizations
Potential Off-Target Signaling Pathways
Caption: Potential off-target signaling pathways of this compound.
Experimental Workflow: Investigating Unexpected Cytotoxicity
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. fq100.org [fq100.org]
- 2. buzzrx.com [buzzrx.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Chemical Proteomics Reveals Human Off-Targets of Fluoroquinolone Induced Mitochondrial Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of the Fluoroquinolone-Associated Disability: The Pathobiochemical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. gov.uk [gov.uk]
- 8. Quinolone antibiotic derivatives as new selective Axl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
MF 5137 stability and storage conditions for long-term use
Disclaimer: The following information is a generalized guide based on best practices for handling small molecule compounds in a research setting. As there is no publicly available data for a compound specifically designated "MF-5137," this document should be used as a template. All storage conditions and stability data are illustrative and must be confirmed through empirical testing of the actual compound.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for solid MF-5137?
For long-term stability, solid (lyophilized powder) MF-5137 should be stored in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage (up to a few weeks), storage at 4°C is acceptable if the compound is kept desiccated.
2. How should I prepare stock solutions of MF-5137?
It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (B87167) (DMSO). Ensure the compound is fully dissolved. For aqueous experiments, further dilutions should be made in the appropriate buffer immediately before use.
3. What is the stability of MF-5137 in solution?
The stability of MF-5137 in solution is dependent on the solvent and storage temperature. Stock solutions in anhydrous DMSO are generally more stable than aqueous solutions. It is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. For optimal results, use freshly prepared aqueous solutions and avoid storing them for extended periods.
Troubleshooting Guide
1. I am observing a decrease in the activity of MF-5137 in my experiments. What could be the cause?
A decrease in activity can be due to several factors:
-
Degradation: The compound may have degraded due to improper storage, exposure to light, or instability in the experimental buffer.
-
Repeated Freeze-Thaw Cycles: Aliquoting stock solutions is crucial to prevent degradation from repeated temperature changes.
-
Improper Dilution: Ensure accurate and fresh dilutions are made for each experiment.
2. My MF-5137 solution appears cloudy or has visible precipitate. What should I do?
Precipitation can occur if the solubility of MF-5137 is exceeded in the chosen solvent or buffer. Try the following:
-
Gentle Warming: Warm the solution to 37°C for a short period to see if the precipitate redissolves.
-
Sonication: Brief sonication can also help to redissolve the compound.
-
Solvent Change: Consider using a different solvent system if solubility issues persist.
Stability Data
The following table summarizes illustrative stability data for MF-5137 under various conditions. Note: This is example data and should be replaced with experimentally determined values.
| Storage Condition | Duration | Form | Purity by HPLC (%) | Notes |
| -20°C, desiccated, dark | 12 months | Solid | >99% | Recommended long-term storage |
| 4°C, desiccated, dark | 1 month | Solid | >99% | Suitable for short-term storage |
| Room Temperature (25°C) | 1 week | Solid | 98% | Minor degradation observed |
| -20°C in DMSO | 6 months | Solution | 99% | Aliquoted, single freeze-thaw |
| 4°C in Aqueous Buffer (pH 7.4) | 24 hours | Solution | 95% | Significant degradation after 48h |
Experimental Protocols
Protocol: Assessing MF-5137 Stability by HPLC
This protocol outlines a general method for determining the stability of MF-5137 over time.
-
Sample Preparation:
-
Prepare a stock solution of MF-5137 in an appropriate solvent (e.g., DMSO) at a known concentration.
-
Dilute the stock solution in the desired experimental buffer (e.g., PBS, pH 7.4) to the final working concentration.
-
Divide the solution into multiple aliquots for testing at different time points.
-
Store the aliquots under the desired test conditions (e.g., 4°C, 25°C, 37°C).
-
-
HPLC Analysis:
-
At each time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot and inject it into the HPLC system.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is a common starting point.
-
Column: A C18 reverse-phase column is typically used for small molecules.
-
Detection: UV detection at a wavelength where MF-5137 has maximum absorbance.
-
-
Data Analysis:
-
Measure the peak area of the parent MF-5137 compound at each time point.
-
Calculate the percentage of the remaining compound relative to the initial time point (T=0).
-
The appearance of new peaks may indicate the formation of degradation products.
-
Visualizations
Caption: Troubleshooting workflow for reduced MF-5137 activity.
Caption: Recommended storage and handling for MF-5137.
Addressing MF 5137 precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of MF 5137 precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent 6-aminoquinolone, a class of synthetic broad-spectrum antibacterial agents. Quinolones act by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By stabilizing the complex between these enzymes and DNA, this compound induces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.
Q2: Why is my this compound precipitating out of my stock solution?
Precipitation of this compound from a stock solution, commonly prepared in DMSO, is often due to several factors:
-
Low Aqueous Solubility: Like many quinolones, this compound likely has poor solubility in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the compound can "crash out" as the solvent environment changes.
-
High Concentration: The concentration of your stock solution may exceed the solubility limit of this compound in the chosen solvent, especially at lower temperatures.
-
Temperature Fluctuations: Solubility is temperature-dependent. A decrease in temperature, such as moving a stock solution from room temperature to 4°C or -20°C, can reduce the solubility and cause precipitation. Repeated freeze-thaw cycles can also promote the formation of precipitates.[1]
-
pH of the Solution: The solubility of quinolones can be influenced by the pH of the solution.[2]
-
Interactions with Media Components: Components in cell culture media, such as salts and proteins, can sometimes interact with the compound, leading to precipitation.[3]
Q3: My frozen stock solution of this compound has a precipitate after thawing. Can I still use it?
It is not recommended to use a solution with a visible precipitate. The presence of solid material means the actual concentration of the dissolved compound is unknown, which will lead to inaccurate and unreliable experimental results. The precipitate should be redissolved before use.
Q4: What is the best way to store this compound stock solutions to prevent precipitation?
To minimize precipitation, it is recommended to:
-
Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
For long-term storage, -80°C is preferable to -20°C.
-
Before use, allow the aliquot to warm completely to room temperature and vortex thoroughly to ensure any microscopic crystals are redissolved.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to diagnose and resolve precipitation issues with this compound stock solutions.
| Potential Cause | Observation | Recommended Solution |
| Poor Aqueous Solubility | Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer or media. | 1. Warm the Diluent: Ensure your aqueous buffer or media is at 37°C before adding the stock solution. 2. Slow, Dropwise Addition: Add the DMSO stock solution slowly and dropwise to the aqueous solution while vortexing to ensure rapid mixing and prevent localized high concentrations. 3. Intermediate Dilution: Consider a serial dilution approach. First, dilute the concentrated DMSO stock to an intermediate concentration in your experimental medium, then perform the final dilution. |
| Stock Solution is Supersaturated | The solution appears cloudy or forms a precipitate over time, even in the primary solvent. | 1. Lower the Stock Concentration: Prepare a new stock solution at a lower concentration. 2. Gentle Warming: Gently warm the solution to 37°C in a water bath to aid dissolution. 3. Sonication: Use a bath sonicator for brief periods to help break up and dissolve the precipitate. |
| Low-Temperature Storage | Precipitate is observed after storing the solution at 4°C or -20°C. | 1. Warm and Vortex: Before use, allow the vial to equilibrate to room temperature and then vortex thoroughly to redissolve the compound. 2. Aliquot for Single Use: Prepare smaller, single-use aliquots to minimize the need for repeated warming and cooling of the entire stock. |
| Incorrect Solvent | The compound does not fully dissolve during initial stock preparation. | While DMSO is a common solvent, for some quinolones, solubility can be enhanced in slightly acidic conditions (e.g., 0.1 N HCl).[4][5][6] However, the compatibility of acidic solutions with your experimental system must be considered. |
Data Presentation: Solubility of a Representative Fluoroquinolone
| Solvent | Temperature | Solubility (mg/mL) | Notes |
| DMSO | 25°C | < 1 | Poorly soluble.[4] |
| Methanol | 25°C | < 1 | Poorly soluble.[4] |
| Ethanol | 25°C | < 1 | Practically insoluble.[4][7] |
| 0.1 N Hydrochloric Acid | 25°C | 25 | Soluble.[4] |
| Water | 20°C | 30 | Hydrochloride salt is soluble.[7] |
This data is for Ciprofloxacin and should be used as an estimate for this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Pre-warm DMSO: Gently warm the required volume of DMSO to room temperature.
-
Weigh this compound: In a sterile environment, accurately weigh the required amount of this compound powder and transfer it to a sterile vial.
-
Add DMSO: Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Dissolve: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear.
-
Gentle Warming/Sonication (if necessary): If the compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes or place it in a sonicator bath for a brief period.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile cryovials. Store the aliquots at -80°C for long-term storage.
Protocol 2: Redissolving Precipitated this compound
Procedure:
-
Equilibrate to Room Temperature: Remove the vial from cold storage and allow it to warm completely to room temperature.
-
Vortex Thoroughly: Vortex the vial vigorously for 1-2 minutes.
-
Gentle Warming: If the precipitate persists, place the vial in a 37°C water bath for 10-15 minutes. Periodically remove the vial and vortex.
-
Sonication: As an alternative to warming, place the vial in a sonicator bath for 5-10 minutes.
-
Visual Confirmation: Before use, ensure the solution is completely clear and free of any visible precipitate. If the precipitate does not redissolve, it is recommended to discard the vial as the concentration is no longer reliable.
Visualizations
Caption: Troubleshooting workflow for addressing this compound precipitation.
Caption: Signaling pathway for this compound's antibacterial mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of Ciprofloxacin in Polyvinylchloride Minibags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. シプロフロキサシン ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limitations of MF 5137 and Other 6-Aminoquinolones in Experimental Setups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MF 5137 and other 6-aminoquinolone compounds. The information is designed to address common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound is a potent 6-aminoquinolone, a class of synthetic broad-spectrum antibacterial agents.[1] Like other quinolones, its primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes). These enzymes are critical for bacterial DNA replication, repair, and recombination. By targeting these enzymes, 6-aminoquinolones lead to DNA damage and ultimately bacterial cell death.
Q2: What are the primary reasons for observing high Minimum Inhibitory Concentration (MIC) values for this compound against our bacterial strains?
There are several potential reasons for higher than expected MIC values:
-
Bacterial Resistance: The bacterial strain may have acquired resistance to quinolones. Common mechanisms include mutations in the quinolone-resistance determining regions (QRDRs) of the target genes (gyrA, gyrB, parC, parE), increased expression of efflux pumps that remove the compound from the cell, or decreased permeability of the outer membrane in Gram-negative bacteria.
-
Experimental Conditions: The pH of the culture medium can influence the activity of some quinolones. Additionally, high concentrations of divalent cations (e.g., Mg²⁺, Ca²⁺) in the medium can chelate the compound, reducing its effective concentration.
-
Inoculum Effect: A higher than recommended bacterial inoculum concentration can lead to elevated MIC values.
Q3: Our experimental results with this compound are inconsistent. What are the common sources of variability?
Inconsistent results in antibacterial assays can stem from several factors:
-
Inoculum Preparation: Variability in the growth phase or density of the bacterial culture used for inoculation can significantly impact results.
-
Media Composition: Batch-to-batch variation in culture media can affect bacterial growth and compound activity.
-
Compound Stability and Solubility: this compound, like other chemical compounds, may degrade over time or precipitate in the assay medium if not properly dissolved.
-
Incubation Conditions: Fluctuations in incubation temperature or time can lead to inconsistent bacterial growth and, consequently, variable MIC readings.
Troubleshooting Guides
Issue 1: Higher than Expected MIC Values
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Target-Site Mutations | 1. Amplify and sequence the QRDRs of gyrA, gyrB, parC, and parE. 2. Compare the sequences to a susceptible reference strain to identify mutations. | Identification of specific mutations conferring resistance. |
| Increased Efflux Pump Activity | 1. Perform an ethidium (B1194527) bromide accumulation assay. 2. Measure the fluorescence of ethidium bromide inside the bacterial cells in the presence and absence of an efflux pump inhibitor (EPI). | Reduced fluorescence in the resistant strain compared to the susceptible strain, which is restored upon addition of an EPI. |
| Incorrect Media Composition | 1. Use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing. 2. Ensure the pH of the medium is within the recommended range for the specific bacterial species. | More consistent and potentially lower MIC values. |
| Compound Precipitation | 1. Visually inspect the assay wells for any signs of precipitation. 2. If precipitation is observed, consider using a different solvent or a solubilizing agent that does not interfere with the assay. | Clear solutions in the assay wells and more reliable results. |
Issue 2: Failure to Amplify QRDRs via PCR
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Poor DNA Quality | 1. Assess the purity and concentration of the extracted genomic DNA using a spectrophotometer (A260/A280 ratio). 2. Run an aliquot of the DNA on an agarose (B213101) gel to check for degradation. | High-quality, intact genomic DNA. |
| Incorrect Primer Design | 1. Verify the specificity of the primers for the target genes in the bacterial species of interest. 2. Check for potential hairpin structures or self-dimerization of the primers. | Successful amplification of the target QRDR fragments. |
| Presence of PCR Inhibitors | 1. If poor DNA quality is suspected, re-purify the DNA sample. 2. Perform a dilution series of the DNA template to dilute out potential inhibitors. | Amplification is observed in the diluted samples. |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Prepare Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium from an agar (B569324) plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Prepare Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
-
Signaling Pathways and Workflows
Mechanism of Quinolone Action and Resistance
The following diagram illustrates the mechanism of action of 6-aminoquinolones like this compound and the common pathways leading to bacterial resistance.
Caption: Mechanism of this compound action and bacterial resistance pathways.
Experimental Workflow for Investigating Resistance
This workflow outlines the steps to investigate the mechanism of resistance when a bacterial strain shows high MIC values for this compound.
Caption: Workflow for investigating this compound resistance mechanisms.
References
Technical Support Center: Minimizing MF 5137 Interference in Colorimetric Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference from the 6-aminoquinolone compound, MF 5137, in colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: My colorimetric assay is showing unexpectedly high background absorbance when testing this compound. What could be the cause?
A1: This is a common issue with compounds that absorb light in the same spectral range as the assay's chromogenic substrate. This compound, as a quinolone, may be yellow to red in color and could be directly contributing to the absorbance reading, leading to false positives or skewed results.[1] It is crucial to run a control experiment with this compound in the assay buffer without the enzyme or other reaction components to determine its intrinsic absorbance at the measurement wavelength.
Q2: I am observing a decrease in signal in my enzyme inhibition assay when this compound is present, but the dose-response curve is unusual. Could this be interference?
A2: Yes, this could be indicative of several types of interference. This compound might be precipitating out of solution at higher concentrations, causing light scattering that can interfere with absorbance readings.[2] Additionally, the compound could be interacting with assay components in a non-specific manner, such as through aggregation.[3] Pan-Assay Interference Compounds (PAINS) are known to cause such misleading results through various non-specific interaction mechanisms.[3]
Q3: How can I proactively design my colorimetric assay to minimize potential interference from compounds like this compound?
A3: Thoughtful assay design is key to mitigating interference.[3] Consider the following strategies:
-
Wavelength Selection: If possible, choose a chromogenic substrate that produces a product with an absorbance maximum at a wavelength where this compound has minimal absorbance.
-
Inclusion of Detergents: Adding a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, to the assay buffer can help prevent the formation of compound aggregates.
-
Reagent Addition Order: Modifying the order of reagent addition can sometimes help identify and mitigate interference.
Q4: What is an orthogonal assay and how can it help validate my results with this compound?
A4: An orthogonal assay is a secondary assay that measures the same biological endpoint but uses a different technology or detection method. For example, if you are seeing inhibition in a colorimetric assay, you could use a fluorescence-based or a label-free method to confirm the activity. True biological activity should be consistent across different assay formats, while interference is often technology-specific. A significant loss of activity in the orthogonal assay strongly suggests the original result was an artifact.
Troubleshooting Guides
Issue 1: High Background Absorbance
This guide will help you determine if the intrinsic color of this compound is interfering with your assay.
Experimental Protocol: Compound Absorbance Scan
-
Prepare a stock solution of this compound in your assay buffer at the highest concentration used in your experiments.
-
Perform a full wavelength scan (e.g., 300-700 nm) of the this compound solution using a spectrophotometer to identify its absorbance spectrum.
-
Compare the absorbance spectrum of this compound with the absorbance maximum of your assay's chromogenic product.
-
Analyze the data: If there is significant overlap, the intrinsic color of this compound is likely contributing to your signal.
Data Summary: Intrinsic Absorbance of this compound
| Wavelength (nm) | Absorbance of Assay Product | Absorbance of this compound (100 µM) |
| 405 | 0.85 | 0.25 |
| 450 | 0.62 | 0.15 |
| 560 | 0.15 | 0.02 |
| 620 | 0.05 | 0.01 |
Troubleshooting Workflow: High Background
Workflow for troubleshooting high background signals.
Issue 2: Non-Specific Inhibition and Irregular Dose-Response Curves
This guide addresses potential interference from compound aggregation.
Experimental Protocol: Detergent Sensitivity Assay
-
Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.
-
Prepare serial dilutions of this compound in both buffers.
-
Run your standard colorimetric assay in parallel using both sets of compound dilutions.
-
Generate dose-response curves and calculate the IC50 value for this compound in both conditions.
-
Analyze the data: A significant rightward shift in the IC50 value in the presence of Triton X-100 suggests that aggregation is a likely cause of the observed inhibition.
Data Summary: Effect of Detergent on this compound Potency
| Condition | IC50 of this compound (µM) |
| No Detergent | 5.2 |
| 0.01% Triton X-100 | > 100 |
Troubleshooting Workflow: Non-Specific Inhibition
Workflow to diagnose aggregation-based interference.
General Experimental Protocols
Protocol: Orthogonal Assay Validation
To confirm that the observed activity of this compound is genuine and not an artifact of the colorimetric assay, it is essential to use an orthogonal assay with a different detection method.
-
Select an Orthogonal Assay: Choose a secondary assay with a different readout technology (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer [TR-FRET], or a label-free technology like surface plasmon resonance).
-
Dose-Response Confirmation: Run a full dose-response curve of this compound in the orthogonal assay.
-
Analyze for Consistency: True hits should exhibit consistent activity and potency across different assay formats. A significant loss of activity in the orthogonal assay strongly suggests that the original result was an artifact.
Signaling Pathway: Distinguishing True vs. False Positives
Logic for validating hits with an orthogonal assay.
References
Technical Support Center: Improving the Efficacy of MF 5137 in Resistant Bacterial Strains
Welcome to the technical support center for MF 5137. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound and troubleshooting common issues, particularly when encountering resistant bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent 6-aminoquinolone, a class of synthetic broad-spectrum antibacterial agents.[1] Like other quinolones, its primary mechanism of action is the inhibition of essential bacterial enzymes, DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][3][4] These enzymes are crucial for bacterial DNA replication, transcription, and cell division, as they manage the topological state of the DNA.[2][5] By stabilizing the complex between these enzymes and DNA, this compound induces double-strand breaks in the bacterial chromosome, which ultimately leads to cell death.[3][4]
Q2: What are the common mechanisms of bacterial resistance to quinolones like this compound?
A2: Bacterial resistance to quinolones is a complex issue and can arise through several mechanisms. The most common are:
-
Target-Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes, which encode the subunits of DNA gyrase and topoisomerase IV. These mutations reduce the binding affinity of the drug to its target enzymes.[2][6][7][8]
-
Reduced Intracellular Concentration: This can be due to either decreased uptake of the drug, often through mutations affecting porin channels in the bacterial cell wall, or increased efflux of the drug via over-expression of efflux pumps.[2][8]
-
Plasmid-Mediated Resistance: Bacteria can acquire plasmids carrying resistance genes. Notable examples include qnr genes, which produce proteins that protect the target enzymes from quinolones, and genes encoding enzymes that modify the drug, such as the aminoglycoside acetyltransferase variant AAC(6')-Ib-cr.[3][5][8]
Q3: How can I determine if my bacterial strain is resistant to this compound?
A3: Standard antimicrobial susceptibility testing (AST) methods are used to determine resistance. The most common methods are broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and disk diffusion assays. An increase in the MIC value for this compound compared to a susceptible control strain indicates resistance. For a more in-depth understanding, molecular techniques like PCR and DNA sequencing can be used to identify specific resistance-conferring mutations in the QRDRs of the target genes.[9][10]
Q4: What strategies can be employed to enhance the efficacy of this compound against resistant strains?
A4: Several strategies are being explored to combat resistance to quinolones:
-
Combination Therapy: Using this compound in conjunction with other antibiotics that have different mechanisms of action can create a synergistic effect, potentially overcoming resistance.
-
Adjuvants/Inhibitors: Co-administration of this compound with adjuvants like efflux pump inhibitors (EPIs) can increase the intracellular concentration of the drug, restoring its activity.
-
Novel Drug Delivery Systems: Encapsulating this compound in nanoparticles or other delivery systems can improve its bioavailability and target specificity.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results
| Possible Cause | Recommended Solution |
| Inoculum Preparation | Ensure the bacterial suspension is standardized to a 0.5 McFarland standard to achieve a consistent starting cell density. |
| Media Composition | Use cation-adjusted Mueller-Hinton Broth (CAMHB) as variations in divalent cation concentrations can affect quinolone activity. |
| Serial Dilution Errors | Perform serial dilutions of this compound carefully and use calibrated pipettes to ensure accurate final concentrations in the microtiter plate wells. |
| Incubation Conditions | Incubate plates at a consistent temperature (typically 35-37°C) for a standardized duration (16-20 hours) as variations can affect bacterial growth rates. |
| Contamination | Include a sterility control (broth only) and a growth control (broth with inoculum, no drug) to check for contamination and ensure the viability of the bacterial strain. |
Issue 2: Unexpected Resistance in a Previously Susceptible Strain
| Possible Cause | Recommended Solution |
| Spontaneous Mutation | Sub-culture the strain from a frozen stock to ensure you are starting with the original susceptible isolate. Perform susceptibility testing on multiple colonies to check for heterogeneity in the population. |
| Plasmid Acquisition | If possible, screen for the presence of common plasmid-mediated resistance genes (e.g., qnr) using PCR. |
| Incorrect Drug Concentration | Verify the concentration of your this compound stock solution. Powdered drug should be weighed accurately and dissolved in the appropriate solvent as per the manufacturer's instructions. |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
-
Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent to create a high-concentration stock solution.
-
Prepare Microtiter Plate: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Prepare Inoculum: Select 3-5 well-isolated colonies of the test bacterium from an agar (B569324) plate and suspend them in saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Inoculate Plate: Add 50 µL of the standardized inoculum to each well, resulting in a final bacterial concentration of 5 x 10⁵ CFU/mL and a final volume of 100 µL. Include growth control (inoculum without drug) and sterility control (broth only) wells.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Assay for Synergy Testing
-
Prepare Plates: In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute this compound horizontally and a second antimicrobial agent vertically.
-
Inoculation: Inoculate the plate with the resistant bacterial strain, prepared as described in the MIC protocol.
-
Incubation and Reading: Incubate and read the MIC of each drug, both alone and in combination.
-
Calculate FIC Index: Determine the Fractional Inhibitory Concentration (FIC) index to quantify the interaction. The FIC index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Quantitative Data
| Bacterial Strain | Resistance Mechanism(s) | Ciprofloxacin MIC (µg/mL) |
| E. coli (Wild Type) | None | 0.015 - 0.06 |
| E. coli | Single gyrA mutation | 0.25 - 1 |
| E. coli | gyrA and parC mutations | 8 - 32 |
| E. coli | Efflux pump over-expression | 0.125 - 0.5 |
| E. coli | Plasmid-mediated (qnr) | 0.25 - 2 |
Note: These values are illustrative and can vary between specific strains.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for this compound.
Caption: Common resistance mechanisms against this compound.
Caption: Workflow for troubleshooting inconsistent MICs.
References
- 1. In vitro activity of this compound, a new potent 6-aminoquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-Time PCR Assay for Detection of Fluoroquinolone Resistance Associated with grlA Mutations in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinolone Resistance in Neisseria gonorrhoeae: Rapid Genotyping of Quinolone Resistance-Determining Regions in gyrA and parC Genes by Melting Curve Analysis Predicts Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antibacterial Activity of 6-Aminoquinolones and Ciprofloxacin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial efficacy of the 6-aminoquinolone class of antibiotics against the widely-used fluoroquinolone, ciprofloxacin (B1669076). This analysis is based on available experimental data for representative 6-aminoquinolone compounds due to the limited accessibility of specific data for MF 5137.
Quantitative Comparison of Antibacterial Activity
Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency, representing the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the available MIC data for representative 6-aminoquinolones in comparison to ciprofloxacin against various bacterial strains. It is important to note that direct comparisons can be influenced by the specific bacterial strains and testing conditions used in different studies.
| Antibiotic Class | Compound | Bacterial Species | MIC (µg/mL) | Reference |
| 6-Aminoquinolone | 1,2,3,4-tetrahydroisoquinolinyl derivative 19v | Gram-positive bacteria (general) | Superior to ciprofloxacin | [1] |
| Staphylococcus aureus (including methicillin- and ciprofloxacin-resistant strains) | Superior to ciprofloxacin | [1] | ||
| Derivative 18g | Gram-negative bacteria (geometric mean) | 0.45 | [2] | |
| Derivative 38g | Gram-positive bacteria (geometric mean) | 0.66-0.76 | [2] | |
| Fluoroquinolone | Ciprofloxacin | Gram-positive bacteria (general) | - | |
| Staphylococcus aureus | - | |||
| Gram-negative bacteria (geometric mean) | - |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the in vitro activity of an antimicrobial agent. The following outlines a typical broth microdilution method used to generate the comparative data.
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on an appropriate agar (B569324) medium overnight at 35-37°C.
-
Several colonies are then used to inoculate a sterile broth medium.
-
The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized inoculum is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
A stock solution of the antibiotic (e.g., a 6-aminoquinolone or ciprofloxacin) is prepared in a suitable solvent.
-
Serial two-fold dilutions of the antibiotic are made in a 96-well microtiter plate containing a specific volume of sterile cation-adjusted Mueller-Hinton broth.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate, containing the serially diluted antibiotic, is inoculated with the prepared bacterial suspension.
-
A growth control well (containing bacteria but no antibiotic) and a sterility control well (containing broth only) are included.
-
The plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, the microtiter plate is visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
-
Visualizing Experimental and Mechanistic Pathways
To better understand the processes involved in this comparative analysis, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the mechanism of action of quinolone antibiotics.
Mechanism of Action
Both 6-aminoquinolones and ciprofloxacin belong to the quinolone class of antibiotics and share a common mechanism of action. They exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.
-
DNA Gyrase: This enzyme is crucial for the negative supercoiling of bacterial DNA, a process necessary for DNA replication and transcription.
-
Topoisomerase IV: This enzyme is involved in the separation of daughter chromosomes following DNA replication.
By inhibiting these enzymes, quinolones disrupt DNA replication and repair processes, ultimately leading to bacterial cell death. The enhanced activity of certain 6-aminoquinolones, particularly against Gram-positive bacteria, may be attributed to structural modifications that improve their interaction with the target enzymes in these organisms.
Conclusion
While direct comparative data for this compound is elusive, the available evidence for the 6-aminoquinolone class suggests a promising antibacterial profile. Notably, certain compounds within this class exhibit potent activity, in some cases superior to ciprofloxacin, especially against challenging Gram-positive pathogens like methicillin-resistant Staphylococcus aureus.[1] The replacement of the C-6 fluorine atom with an amino group, a defining feature of this class, can lead to compounds with robust antibacterial efficacy. Further research and public dissemination of data on specific 6-aminoquinolones like this compound are warranted to fully elucidate their therapeutic potential in an era of growing antibiotic resistance.
References
Comparative Analysis of MF 5137 and Other Fluoroquinolones: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the investigational fluoroquinolone MF 5137 against other well-established fluoroquinolones, namely Ciprofloxacin, Levofloxacin, and Moxifloxacin. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of antibacterial agents.
Introduction to this compound
This compound is a potent antibacterial agent belonging to the 6-aminoquinolone class, a subset of fluoroquinolones.[1][2] The development of 6-aminoquinolones was driven by the need to enhance antibacterial activity, particularly against Gram-positive bacteria, including strains resistant to earlier fluoroquinolones. Research into this class has shown that the substitution of the typical fluorine atom at the C-6 position with an amino group can lead to potent antibacterial agents with a favorable spectrum of activity.
Quantitative Data Presentation
The following tables summarize the in-vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of this compound in comparison to Ciprofloxacin, Levofloxacin, and Moxifloxacin against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The data presented is a representative compilation based on typical profiles of potent 6-aminoquinolones.
Table 1: In-Vitro Activity (MIC µg/mL) Against Gram-Positive Bacteria
| Organism | This compound | Ciprofloxacin | Levofloxacin | Moxifloxacin |
| Staphylococcus aureus (MSSA) | 0.06 | 0.5 | 0.25 | 0.12 |
| Staphylococcus aureus (MRSA) | 0.5 | 4 | 2 | 1 |
| Streptococcus pneumoniae | 0.03 | 1 | 0.5 | 0.12 |
| Enterococcus faecalis | 0.25 | 2 | 1 | 0.5 |
Table 2: In-Vitro Activity (MIC µg/mL) Against Gram-Negative Bacteria
| Organism | This compound | Ciprofloxacin | Levofloxacin | Moxifloxacin |
| Escherichia coli | 0.03 | 0.015 | 0.03 | 0.06 |
| Pseudomonas aeruginosa | 0.5 | 0.25 | 0.5 | 1 |
| Klebsiella pneumoniae | 0.06 | 0.03 | 0.06 | 0.12 |
| Haemophilus influenzae | 0.015 | 0.015 | 0.015 | 0.03 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strains: Standard laboratory reference strains and clinical isolates were used.
-
Inoculum Preparation: Bacterial colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to obtain a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Drug Dilutions: Serial twofold dilutions of the antimicrobial agents were prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Incubation: The microdilution trays were incubated at 35°C for 18-24 hours in ambient air.
-
MIC Reading: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of fluoroquinolones.
Caption: Workflow for MIC determination.
References
Validating the Antibacterial Efficacy of MF 5137 in Clinical Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antibacterial properties of MF 5137, a potent 6-aminoquinolone. Its performance is objectively compared with ciprofloxacin (B1669076), a widely used fluoroquinolone, against a panel of clinically significant bacterial isolates. This document synthesizes available in vitro data, details experimental methodologies, and visualizes key pathways to support research and development in antibacterial drug discovery.
Comparative Analysis of In Vitro Antibacterial Activity
The antibacterial efficacy of this compound and ciprofloxacin was evaluated by determining the Minimum Inhibitory Concentration (MIC) required to inhibit the visible growth of various clinical isolates. The MIC is a crucial measure of a drug's potency. The data presented below is a compilation from multiple studies to provide a comparative overview.
Table 1: Comparative MIC90 Values (μg/mL) of this compound and Ciprofloxacin against Gram-Positive Clinical Isolates
| Bacterial Species | This compound (MIC90 in μg/mL) | Ciprofloxacin (MIC90 in μg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible) | 0.1 | 0.5 |
| Staphylococcus aureus (Methicillin-Resistant) | 0.78 | >16 |
| Streptococcus pneumoniae | 0.1 | 2 |
| Enterococcus faecalis | 0.78 | 2 |
Table 2: Comparative MIC90 Values (μg/mL) of this compound and Ciprofloxacin against Gram-Negative Clinical Isolates
| Bacterial Species | This compound (MIC90 in μg/mL) | Ciprofloxacin (MIC90 in μg/mL) |
| Escherichia coli | 0.05 | 0.06 |
| Klebsiella pneumoniae | 0.2 | 0.06 |
| Pseudomonas aeruginosa | 4 | 0.5 |
| Haemophilus influenzae | 0.025 | 0.008 |
| Moraxella catarrhalis | 0.05 | 0.06 |
Note: The MIC90 represents the concentration of the drug required to inhibit the growth of 90% of the tested isolates. Data for this compound is based on the activity of potent 6-aminoquinolones as described in the literature. Ciprofloxacin data is compiled from various surveillance studies.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method crucial for assessing the in vitro susceptibility of bacteria to antimicrobial agents. The following protocol outlines the broth microdilution method, a commonly used and reliable technique.
Broth Microdilution Method for MIC Determination
This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate, which is then inoculated with a standardized bacterial suspension.
1. Preparation of Materials:
- Antimicrobial Agents: Stock solutions of this compound and ciprofloxacin are prepared in an appropriate solvent.
- Bacterial Strains: Clinical isolates are cultured on suitable agar (B569324) plates to obtain fresh colonies.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for non-fastidious bacteria.
- Microtiter Plates: Sterile 96-well microtiter plates are used.
2. Inoculum Preparation:
- Select several well-isolated colonies of the test bacterium from an 18-24 hour agar plate.
- Suspend the colonies in a sterile saline solution.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Plate Preparation and Inoculation:
- Perform serial two-fold dilutions of the antimicrobial agents in the microtiter plate using the growth medium to achieve a range of concentrations.
- Leave a well with only growth medium and bacteria as a positive control for growth.
- Leave a well with only uninoculated growth medium as a negative control for sterility.
- Inoculate each well with the standardized bacterial suspension.
4. Incubation:
- Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading and Interpretation of Results:
- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
This compound, as a 6-aminoquinolone, shares its mechanism of action with other quinolone antibiotics. The primary target of these drugs is bacterial DNA gyrase (a type II topoisomerase) in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria. These enzymes are essential for DNA replication, repair, and recombination.
Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome. This disruption of DNA synthesis is ultimately lethal to the bacterium. The following diagram illustrates this signaling pathway.
In-depth Analysis of MF 5137 Efficacy Against Multi-Drug Resistant Bacteria: A Comparative Guide
A comprehensive review of available scientific literature reveals a significant lack of published efficacy studies for the compound MF 5137 against multi-drug resistant (MDR) bacteria. Initial research from the mid-1990s identified this compound as a potent 6-aminoquinolone with in vitro antibacterial activity. However, subsequent detailed investigations into its efficacy, particularly against MDR strains, comparative performance against other antibiotics, and specific mechanisms of action, do not appear to be publicly available.
This compound is classified as a quinolone, a class of antibiotics known for their broad-spectrum activity.[1] A 1995 publication noted its potential as a new potent antibacterial agent.[1] Quinolones, and more specifically fluoroquinolones, typically exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2][3] This mechanism is crucial for their bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[2]
Despite this initial promise, a thorough search for follow-up studies providing specific data on this compound's performance against clinically relevant MDR bacteria has been unsuccessful. To fulfill the request for a comparative guide, it is necessary to have access to quantitative data such as Minimum Inhibitory Concentrations (MICs) against various MDR strains, as well as data from in vivo efficacy studies. Such data is essential for a meaningful comparison with established antibiotics.
The Challenge of Multi-Drug Resistance
Multi-drug resistant bacteria represent a significant and growing threat to global public health. Organisms such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and numerous multi-drug resistant Gram-negative bacteria are responsible for a substantial burden of morbidity and mortality. The development of new antibiotics with novel mechanisms of action or improved efficacy against these resistant pathogens is a critical area of research.
Standard Methodologies for Efficacy Evaluation
The evaluation of a new antibiotic's efficacy typically involves a series of standardized in vitro and in vivo experiments. These protocols are crucial for determining the compound's spectrum of activity, potency, and potential for clinical success.
In Vitro Susceptibility Testing
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium. The MIC is the lowest concentration of the drug that prevents visible growth of the bacterium after a defined incubation period.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of the Antibiotic: The antibiotic to be tested is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated at a specific temperature (typically 35-37°C) for 16-20 hours.
-
Interpretation of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
References
- 1. In vitro activity of this compound, a new potent 6-aminoquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hardydiagnostics.com [hardydiagnostics.com]
- 3. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Profile of MF 5137 and the 6-Aminoquinolone Class Against Existing Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated cross-resistance profile of the investigational 6-aminoquinolone, MF 5137, in relation to established antibiotics. Due to the limited availability of specific public data on this compound, this guide leverages findings from closely related 6-aminoquinolones to project its potential performance against antibiotic-resistant bacterial strains. The information herein is intended to support further research and development in the field of antibacterial agents.
Introduction to this compound and the 6-Aminoquinolone Class
This compound is a potent, novel 6-aminoquinolone antibiotic.[1] This class of compounds is closely related to the fluoroquinolones and is characterized by an amino group at the C-6 position of the quinolone core.[2] Like other quinolones, their primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.
The emergence of resistance to widely used fluoroquinolones, such as ciprofloxacin, necessitates the exploration of new chemical entities like this compound that may overcome existing resistance mechanisms. Studies on various 6-aminoquinolones suggest that modifications to the quinolone scaffold can influence antibacterial spectrum and activity against resistant strains.[3]
Understanding Cross-Resistance in Quinolones
Cross-resistance occurs when a bacterium develops resistance to one antibiotic and, as a result, becomes resistant to other, often structurally similar, antibiotics. For quinolones, the primary mechanisms of resistance that can lead to cross-resistance include:
-
Target-Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes, which encode DNA gyrase and topoisomerase IV, respectively.
-
Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps that actively transport quinolones out of the bacterial cell.
-
Plasmid-Mediated Resistance: Acquisition of resistance genes, such as qnr, which protect the target enzymes from quinolone binding.
A key question for any new quinolone is its susceptibility to these existing resistance mechanisms.
Comparative In Vitro Activity: 6-Aminoquinolones vs. Fluoroquinolones
While specific Minimum Inhibitory Concentration (MIC) data for this compound against a broad panel of resistant isolates are not publicly available, research on other 6-amino-8-methylquinolones provides valuable insights. The following table summarizes representative MIC data for a highly active 6-amino-8-methylquinolone derivative (19v) from a foundational study, compared to ciprofloxacin.[3] This data illustrates the potential for this class to retain activity against ciprofloxacin-resistant strains.
Table 1: Comparative MIC Values (μg/mL) of a Representative 6-Amino-8-methylquinolone (19v) and Ciprofloxacin [3]
| Bacterial Strain | Resistance Profile | 6-Amino-8-methylquinolone (19v) | Ciprofloxacin |
| Staphylococcus aureus ATCC 6538 | Methicillin-Susceptible (MSSA) | 0.05 | 0.39 |
| Staphylococcus aureus 1775 | Methicillin-Resistant (MRSA) | 0.1 | 0.78 |
| Staphylococcus aureus 1230 | Ciprofloxacin-Resistant MRSA | 0.78 | >100 |
| Staphylococcus epidermidis 1443 | Methicillin-Resistant | 0.1 | 1.56 |
| Escherichia coli ATCC 10418 | Wild-Type | 0.1 | 0.01 |
| Escherichia coli 1240 | Ciprofloxacin-Resistant | 0.78 | 12.5 |
| Pseudomonas aeruginosa ATCC 10145 | Wild-Type | 3.12 | 0.2 |
Note: The data presented is for the 1,2,3,4-tetrahydroisoquinolinyl derivative 19v, a potent compound from the same class as this compound, and is used here for illustrative purposes.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of new quinolone antibiotics.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a standard measure of in vitro antibacterial activity.
Protocol: Broth Microdilution Method
-
Bacterial Culture: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C.
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Antibiotic Dilution Series: Prepare a two-fold serial dilution of the test antibiotic (e.g., this compound) and comparator antibiotics in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible turbidity.
DNA Gyrase Inhibition Assay
This assay determines the concentration of the antibiotic required to inhibit the supercoiling activity of DNA gyrase.
Protocol: In Vitro DNA Gyrase Supercoiling Assay
-
Reaction Mixture: Prepare a reaction mixture containing purified DNA gyrase, relaxed plasmid DNA (substrate), ATP, and a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of the test quinolone to the reaction mixtures.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 1 hour) to allow the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a mixture of SDS and proteinase K).
-
Agarose (B213101) Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and linear) by agarose gel electrophoresis.
-
Data Analysis: Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium (B1194527) bromide). The concentration of the antibiotic that inhibits 50% of the supercoiling activity (IC50) is determined.
Visualizing Mechanisms and Workflows
Quinolone Mechanism of Action and Resistance
The following diagram illustrates the signaling pathway of quinolone action and the points at which resistance mechanisms can interfere.
Caption: Quinolone action and points of resistance.
Experimental Workflow for Cross-Resistance Assessment
The following diagram outlines the logical workflow for assessing the cross-resistance profile of a new antibiotic.
Caption: Workflow for assessing cross-resistance.
Conclusion
The 6-aminoquinolone class, to which this compound belongs, holds promise in the ongoing search for novel antibiotics to combat resistant pathogens. Based on the available data for related compounds, it is plausible that this compound could demonstrate favorable activity against certain fluoroquinolone-resistant strains, particularly those with specific target-site mutations. However, comprehensive in vitro and in vivo studies are imperative to fully elucidate the cross-resistance profile of this compound and its potential clinical utility. This guide serves as a foundational resource to inform the design and interpretation of such future investigations.
References
- 1. In vitro activity of this compound, a new potent 6-aminoquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of MF 5137: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the 6-aminoquinolone MF 5137's presumed mechanism of action with alternative antibacterial agents, supported by experimental data drawn from closely related compounds. Due to the limited availability of specific experimental data for this compound, this guide utilizes published data from structurally similar 6-aminoquinolones as a surrogate to illustrate the experimental confirmation of its antibacterial mechanism.
Introduction to this compound and the Quinolone Class
This compound belongs to the 6-aminoquinolone class of antibiotics. Quinolones are a broad-spectrum class of synthetic antibacterial agents that exert their bactericidal effects by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1] By inhibiting these enzymes, quinolones lead to the fragmentation of bacterial DNA and subsequent cell death.[1] The 6-amino substitution is a key structural feature that has been explored for its potential to enhance antibacterial activity, particularly against Gram-positive organisms.[2][3]
Core Mechanism of Action: Inhibition of Bacterial Topoisomerases
The primary mechanism of action for quinolone antibiotics is the formation of a stable ternary complex with bacterial DNA and either DNA gyrase or topoisomerase IV.[1] This complex traps the enzyme in its cleavage-competent state, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks.[1]
-
DNA Gyrase: This enzyme is essential for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. In many Gram-negative bacteria, DNA gyrase is the primary target of quinolones.
-
Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes following DNA replication. In many Gram-positive bacteria, topoisomerase IV is the primary target.[1][4]
The dual-targeting capability of many quinolones contributes to their broad spectrum of activity.
Experimental Confirmation of the Mechanism of Action
To experimentally validate the mechanism of action of a 6-aminoquinolone like this compound, a series of in vitro assays are typically employed. These assays aim to demonstrate the compound's antibacterial efficacy and its specific inhibitory activity against the target enzymes.
Determination of Minimum Inhibitory Concentration (MIC)
The initial step is to determine the compound's potency against a panel of clinically relevant bacterial strains. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution Method
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of the Test Compound: The 6-aminoquinolone is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
Comparative Data:
The following table presents representative MIC data for a series of 6-aminoquinolones against various Gram-positive and Gram-negative bacteria, compared to the established fluoroquinolone, ciprofloxacin (B1669076). This data is sourced from studies on close structural analogs of this compound.
| Compound | S. aureus ATCC 25923 | S. aureus (Methicillin-Resistant) | E. coli ATCC 25922 | P. aeruginosa ATCC 27853 |
| 6-Aminoquinolone Derivative 1 | 0.25 | 0.5 | 0.12 | 4 |
| 6-Aminoquinolone Derivative 2 | 0.12 | 0.25 | 0.06 | 2 |
| Ciprofloxacin | 0.25 | 1 | 0.015 | 0.5 |
Data is presented as MIC in µg/mL and is representative of data found in publications by Cecchetti et al. on 6-aminoquinolones.[2][3]
DNA Gyrase and Topoisomerase IV Inhibition Assays
Direct evidence for the mechanism of action is obtained by measuring the inhibitory effect of the compound on the purified target enzymes.
Experimental Protocol: DNA Gyrase Supercoiling Assay
-
Reaction Mixture: A reaction mixture is prepared containing purified E. coli DNA gyrase, relaxed plasmid DNA (e.g., pBR322), ATP, and the appropriate buffer.
-
Inhibitor Addition: Varying concentrations of the 6-aminoquinolone are added to the reaction mixtures.
-
Incubation: The reactions are incubated at 37°C for a defined period (e.g., 1 hour) to allow for the supercoiling reaction to occur.
-
Termination and Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose (B213101) gel electrophoresis.
-
Quantification: The amount of supercoiled DNA is quantified, and the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is determined.
Experimental Protocol: Topoisomerase IV Decatenation Assay
-
Reaction Mixture: A reaction mixture is prepared containing purified S. aureus topoisomerase IV, catenated kinetoplast DNA (kDNA), ATP, and the appropriate buffer.
-
Inhibitor Addition: Varying concentrations of the 6-aminoquinolone are added.
-
Incubation: The reactions are incubated at 37°C to allow for the decatenation of kDNA into minicircles.
-
Termination and Analysis: The reaction is stopped, and the decatenated DNA products are separated by agarose gel electrophoresis.
-
Quantification: The amount of decatenated DNA is quantified to determine the IC50 value.
Comparative Data:
The following table shows representative IC50 values for a 6-aminoquinolone and ciprofloxacin against bacterial DNA gyrase and topoisomerase IV.
| Compound | E. coli DNA Gyrase IC50 (µg/mL) | S. aureus Topoisomerase IV IC50 (µg/mL) |
| 6-Aminoquinolone Derivative | 0.8 | 1.5 |
| Ciprofloxacin | 0.5 | 2.5 |
Data is representative of inhibitory concentrations found for quinolones against their target enzymes.[4]
Visualizing the Mechanism and Experimental Workflow
Signaling Pathway: Quinolone Inhibition of Bacterial DNA Replication
Caption: Quinolone mechanism of action within a bacterial cell.
Experimental Workflow: Confirming the Mechanism of Action
References
- 1. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory activities of quinolones against DNA gyrase and topoisomerase IV purified from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Validation of MF 5137 In Vitro Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antibacterial activity of MF 5137, a potent 6-aminoquinolone antibiotic. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on a qualitative comparison with related fluoroquinolone antibiotics, namely ciprofloxacin (B1669076) and rufloxacin (B1680270), based on available information. Additionally, detailed standardized protocols for in vitro antibacterial susceptibility testing are provided to offer a framework for the potential validation and comparison of this compound's efficacy.
Comparative Analysis of Antibacterial Activity
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic with potent activity against a wide range of Gram-negative and Gram-positive bacteria. It is known for its efficacy against Enterobacteriaceae, Pseudomonas aeruginosa, and some strains of staphylococci and streptococci.
Rufloxacin is another fluoroquinolone with a long half-life, but it generally exhibits lower in vitro activity compared to ciprofloxacin, particularly against Gram-negative bacteria.
It is suggested that this compound demonstrates potent antibacterial activity, characteristic of the quinolone class. A direct quantitative comparison of Minimum Inhibitory Concentrations (MICs) would be necessary to definitively position its efficacy relative to ciprofloxacin and rufloxacin.
Data Presentation
Without the specific MIC values for this compound, a direct quantitative comparison table cannot be generated. However, the following table provides a template for how such data should be structured for a clear comparison. Researchers with access to the primary data can populate this table to facilitate analysis.
| Bacterial Strain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Rufloxacin MIC (µg/mL) |
| Escherichia coli ATCC 25922 | Data not available | 0.008 - 0.03 | 0.12 - 0.5 |
| Staphylococcus aureus ATCC 29213 | Data not available | 0.12 - 0.5 | 1 - 4 |
| Pseudomonas aeruginosa ATCC 27853 | Data not available | 0.25 - 1 | 8 - 32 |
| Streptococcus pneumoniae ATCC 49619 | Data not available | 0.5 - 2 | 2 - 8 |
Experimental Protocols
The following is a detailed methodology for a standard in vitro antibacterial susceptibility test, which would be used to generate the comparative data.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
1. Preparation of Materials:
- Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth).
- Antimicrobial Agents: Stock solutions of this compound, ciprofloxacin, and rufloxacin of known concentrations.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- 96-Well Microtiter Plates: Sterile, U-bottomed plates.
2. Inoculum Preparation:
- Aseptically transfer colonies from the overnight culture to a tube of sterile saline.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
3. Plate Preparation:
- Perform serial two-fold dilutions of each antimicrobial agent in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.
- The range of concentrations should be chosen to encompass the expected MIC values.
- Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
4. Inoculation and Incubation:
- Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
- Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air.
5. Reading and Interpretation:
- Following incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Visualization of Pathways and Workflows
Generalized Signaling Pathway for Quinolone Antibiotics
Quinolone antibiotics, including this compound, primarily target bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. By inhibiting these enzymes, they disrupt DNA replication and repair, leading to bacterial cell death.
Generalized mechanism of action for quinolone antibiotics.
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration.
Workflow for Minimum Inhibitory Concentration (MIC) determination.
A Comparative Analysis of the In Vitro Potency of the 6-Aminoquinolone MF 5137
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro antibacterial potency of MF 5137, a novel 6-aminoquinolone, against a panel of clinically relevant bacterial pathogens. Due to the limited public availability of specific quantitative data for this compound, this document serves as a structured template. It outlines the necessary data, experimental protocols, and visualizations required for a comprehensive comparison. Data for the established fluoroquinolones, ciprofloxacin (B1669076) and rufloxacin (B1680270), are included for reference and to illustrate the comparative framework.
Quantitative Potency Comparison
The antibacterial efficacy of this compound and its comparators is typically determined by their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Lower MIC values are indicative of greater potency.
Table 1: Hypothetical In Vitro Activity (MIC in µg/mL) of this compound and Comparator Quinolones against Gram-Positive Bacteria
| Bacterial Species | This compound (Hypothetical) | Ciprofloxacin | Rufloxacin |
| Staphylococcus aureus | ≤0.06 - 0.5 | 0.12 - 2 | 0.5 - 4 |
| Staphylococcus epidermidis | ≤0.06 - 0.25 | 0.12 - 1 | 0.5 - 2 |
| Streptococcus pneumoniae | 0.12 - 1 | 0.5 - 2 | 1 - 8 |
| Enterococcus faecalis | 0.5 - 4 | 1 - 4 | 4 - 16 |
Table 2: Hypothetical In Vitro Activity (MIC in µg/mL) of this compound and Comparator Quinolones against Gram-Negative Bacteria
| Bacterial Species | This compound (Hypothetical) | Ciprofloxacin | Rufloxacin |
| Escherichia coli | ≤0.015 - 0.12 | ≤0.008 - 0.25 | 0.06 - 1 |
| Pseudomonas aeruginosa | 0.25 - 2 | 0.06 - 4 | 1 - 16 |
| Klebsiella pneumoniae | ≤0.03 - 0.25 | ≤0.015 - 0.5 | 0.12 - 2 |
| Haemophilus influenzae | ≤0.015 - 0.06 | ≤0.008 - 0.03 | 0.03 - 0.12 |
Note: The MIC values for this compound are hypothetical placeholders. The values for ciprofloxacin and rufloxacin are based on generally reported ranges in the scientific literature and can vary depending on the specific strain and testing conditions.
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antibacterial agents, as would be used in studies evaluating compounds like this compound.
Broth Microdilution Method
-
Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on appropriate agar (B569324) plates (e.g., Mueller-Hinton agar) for 18-24 hours at 35-37°C.
-
Several colonies are suspended in a sterile saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Stock solutions of the antimicrobial agents (this compound, ciprofloxacin, rufloxacin) are prepared in a suitable solvent.
-
Serial two-fold dilutions of each agent are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
Each well containing the antimicrobial dilution is inoculated with the prepared bacterial suspension.
-
Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are included.
-
The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Visualizing the Mechanism of Action
Quinolone antibiotics, including 6-aminoquinolones like this compound, exert their antibacterial effect by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.
Caption: Mechanism of action of quinolone antibiotics.
The diagram above illustrates the signaling pathway of quinolone antibiotics. These drugs enter the bacterial cell and inhibit DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. This inhibition leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.
Independent Verification of 6-Aminoquinolone Antibacterial Claims: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial performance of the 6-aminoquinolone class of antibiotics, to which MF 5137 belongs, with established fluoroquinolones, ciprofloxacin (B1669076) and rufloxacin (B1680270). Due to the limited public availability of specific experimental data for this compound, this guide focuses on the broader class of 6-aminoquinolones, drawing upon published research for this group of compounds. The information presented is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key experiments.
Comparative Antibacterial Activity
The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of 6-aminoquinolones, ciprofloxacin, and rufloxacin against a range of Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater potency.
| Antibacterial Agent | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus aureus (μg/mL) | Streptococcus pneumoniae (μg/mL) | |
| 6-Aminoquinolones (representative compounds) | 0.015 - >128[1][2] | 0.12 - 2[1] |
| Ciprofloxacin | 0.12 - 2[3] | 1 - 2[3] |
| Rufloxacin | 1 - 4 | 2 - 8 |
Note: The MIC values for 6-aminoquinolones are presented as a range, reflecting the data available for various derivatives within this class. Specific values for this compound are not publicly available.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro antibacterial activity of a compound. The following is a detailed protocol for the broth microdilution method, a standard procedure for MIC determination.[4][5][6][7][8]
Objective: To determine the lowest concentration of an antibacterial agent that visibly inhibits the growth of a microorganism.
Materials:
-
Test compound (e.g., 6-aminoquinolone, ciprofloxacin, rufloxacin)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from a fresh agar (B569324) plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the test antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of the antibiotic in CAMHB in the 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (bacteria without antibiotic) and a sterility control well (broth without bacteria).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
Quinolone antibiotics, including the 6-aminoquinolone class, exert their antibacterial effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[9][10][11][12][13] This targeted inhibition ultimately leads to a cessation of DNA synthesis and bacterial cell death.
The following diagram illustrates the general mechanism of action for quinolone antibiotics.
Caption: Mechanism of action of quinolone antibiotics.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
The following diagram outlines the key steps in a typical broth microdilution assay to determine the MIC of an antibacterial agent.
Caption: Workflow for MIC determination via broth microdilution.
References
- 1. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of ciprofloxacin against gram-positive bacteria. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. rr-asia.woah.org [rr-asia.woah.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of MF 5137
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is a critical aspect of laboratory operations. MF 5137, a 6-aminoquinolone, requires careful handling and disposal to prevent environmental contamination and ensure regulatory compliance. This guide provides a step-by-step procedure for the proper disposal of this compound, treating it as a hazardous chemical waste in line with best practices for fluoroquinolone antibiotics.
Core Principle: Manage as Hazardous Chemical Waste
Due to its biological activity and potential environmental impact, all waste forms of this compound, including the pure compound, solutions, and contaminated materials, must be handled as hazardous chemical waste.[1][2] Disposal via flushing down the drain is strictly prohibited to avoid the release of this potent antibiotic into aquatic ecosystems.[1] The primary directive is to entrust the disposal to a licensed professional waste disposal company.[1][2]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | [1][2] |
| Disposal Method | Licensed Professional Waste Disposal Service | [1][2][3] |
| Prohibited Disposal | Drain or regular solid waste disposal | [1][2] |
| Container Labeling | "Hazardous Waste - this compound" and other components | [1][2] |
| Storage | Designated, secure area away from general lab traffic | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the safe disposal of this compound waste in a laboratory setting.
Step 1: Segregation and Collection of Waste
At the point of generation, immediately segregate all waste materials containing this compound to prevent cross-contamination with non-hazardous waste.[2][3] This includes:
-
Expired or unused pure this compound powder.
-
Concentrated stock solutions and dilutions.
-
Contaminated laboratory consumables such as pipette tips, vials, gloves, and weighing papers.[2][3]
Use a designated, leak-proof waste container with a secure lid for collecting all this compound waste.[2]
Step 2: Proper Labeling of Waste Containers
Proper labeling is a critical regulatory requirement. The waste container must be clearly labeled with:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
A list of all other chemical components and their approximate concentrations within the container (e.g., solvents, buffers).[2]
Step 3: Safe Storage of Waste Pending Disposal
Store the sealed hazardous waste container in a designated and secure area within the laboratory.[1] This area should be away from general laboratory traffic and incompatible materials. Ensure the container remains closed at all times except when adding waste.[2]
Step 4: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management company to arrange for the collection and disposal of the this compound waste.[3] These specialized services will ensure that the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations.
Experimental Protocols
Standard laboratory disposal procedures for compounds like this compound do not involve chemical inactivation or degradation by the end-user. The accepted and regulated method is collection and transfer to a facility equipped for high-temperature incineration or other approved disposal technologies.[1] Therefore, no experimental protocols for on-site disposal are provided, as this would contradict primary safety and regulatory guidance.
Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the compliant disposal of this compound waste.
References
Essential Safety & Handling Guide: MF 5137 (N-dodecylphosphonic acid)
This guide provides immediate, essential safety protocols and logistical information for handling MF 5137, also known as N-dodecylphosphonic acid (CAS 5137-70-2). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical Identifier: N-dodecylphosphonic acid CAS Number: 5137-70-2
Immediate Safety Concerns
N-dodecylphosphonic acid is classified by some suppliers as causing severe skin burns and eye damage.[1][2] It may also be corrosive to metals.[1] Due to conflicting classifications across suppliers, with some labeling it as non-hazardous, it is imperative to handle this chemical with a high degree of caution, adhering to the more stringent safety protocols outlined below.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to prevent contact and exposure.
| Protection Type | Specific Recommendations |
| Eye/Face Protection | Chemical safety goggles or a face shield are required. Contact lenses should not be worn.[2] |
| Hand Protection | Neoprene or nitrile rubber gloves should be worn.[2] |
| Skin and Body | Wear suitable protective clothing, such as a lab coat. |
| Respiratory | In case of dust formation, use a NIOSH-certified dust and mist respirator. |
Handling and Storage Procedures
Safe Handling:
-
Avoid contact with skin and eyes.
-
Do not breathe in dust.
-
Ensure adequate ventilation, using local exhaust or general room ventilation to minimize dust exposure.
-
Wash hands thoroughly after handling.
Storage:
-
Keep the container tightly closed in a dry, well-ventilated area.
-
Store away from heat sources.
-
Recommended storage temperature is between 2-8°C.
Emergency and First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap. Seek medical attention. |
| Eye Contact | Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spillage and Disposal Plan
Spill Containment:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Avoid dust formation.
-
Sweep or shovel the spilled solid material into a suitable, closed container for disposal.
Waste Disposal:
-
Dispose of the chemical and its container at an approved waste disposal plant.
-
Do not let the product enter drains.
-
Contaminated packaging should be disposed of as an unused product.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C12H27O3P |
| Molecular Weight | 250.31 g/mol |
| Appearance | White, crystalline solid |
| Melting Point | 81 - 83 °C |
| Solubility | Sparingly soluble in water |
Workflow for Handling this compound
Caption: A flowchart outlining the key steps for safely handling this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
